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5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Documentation Hub

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  • Product: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
  • CAS: 32273-01-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 32273-01-1), often referred to as a "privileged scaffold" in medicinal chemistry, represents a critical intermediate for the synthesis of bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 32273-01-1), often referred to as a "privileged scaffold" in medicinal chemistry, represents a critical intermediate for the synthesis of bioactive oxazolidinones, kinase inhibitors, and antimicrobial agents. Its utility stems from the unique electronic interplay between the electron-withdrawing halogen substituents (Br, F) and the cyclic carbamate core (benzoxazolinone).

This guide provides a comprehensive physicochemical profile, stability analysis, and validated experimental protocols for researchers utilizing this compound in drug discovery campaigns. It synthesizes experimental data with theoretical modeling to address the lack of widespread public data for this specific derivative.

Chemical Identity & Structural Architecture

The molecule consists of a benzene ring fused to a 2-oxazolidinone ring. The 5-bromo and 6-fluoro substitutions are strategically placed to modulate metabolic stability and allow for orthogonal functionalization.

PropertySpecification
IUPAC Name 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
Common Synonyms 5-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one; 5-Bromo-6-fluoro-2-benzoxazolinone
CAS Registry Number 32273-01-1
Molecular Formula C₇H₃BrFNO₂
Molecular Weight 232.01 g/mol
SMILES O=C1OC2=CC(F)=C(Br)C=C2N1
InChI Key CLQSKKMZGJCSRE-UHFFFAOYSA-N
Structural Feature Map

The following diagram illustrates the functional impact of each structural component on physicochemical behavior and reactivity.

StructuralAnalysis Core Benzoxazolinone Core Br 5-Bromo Position (Lipophilicity & Pd-Coupling) Core->Br F 6-Fluoro Position (Metabolic Block) Core->F NH N-H Moiety (Acidic pKa ~8.5) Core->NH CO Carbonyl (C=O) (H-Bond Acceptor) Core->CO

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of the 5-Br, 6-F, and heterocyclic core.

Physicochemical Profile

Solubility & Lipophilicity

The benzoxazolinone core is a heterocycle that behaves as a bioisostere of the phenol or amide moiety.

  • Aqueous Solubility: Low (< 0.1 mg/mL predicted). The planar, rigid structure facilitates strong crystal lattice packing (pi-stacking), reducing water solubility.

  • Organic Solubility: Soluble in polar aprotic solvents (DMSO, DMF, DMAc) and moderately soluble in Ethyl Acetate and THF.

  • LogP (Calculated): ~2.1 - 2.4.[1]

    • Context: The parent 2-benzoxazolinone has a LogP of ~1.[2]2. The addition of Bromine (+0.86) and Fluorine (+0.[3][4][1][5]14) increases lipophilicity significantly, improving membrane permeability but necessitating formulation aids for aqueous assays.

Acid-Base Properties (pKa)

Unlike typical amides (pKa ~15+), the N-H of 2-benzoxazolinone is significantly more acidic due to the electron-withdrawing nature of the adjacent oxygen in the ring and the carbonyl group.

  • Estimated pKa: 7.8 – 8.5

  • Mechanistic Insight: The 5-Br and 6-F substituents are electron-withdrawing groups (EWG). Through inductive effects (-I), they stabilize the negative charge on the nitrogen anion upon deprotonation, lowering the pKa relative to the unsubstituted parent (pKa ~9.2).

  • Implication: This compound can be deprotonated by weak bases (e.g., K₂CO₃, Cs₂CO₃) in organic solvents, facilitating mild N-alkylation reactions.

Thermal Properties
  • Melting Point: High (Predicted range: 200–225 °C).

    • Note: The 5-bromo analog melts at 218–222 °C. The addition of fluorine typically exerts a minor influence on melting point compared to the heavy bromine atom, suggesting a similar range.

  • Thermal Stability: Generally stable up to 250 °C. Decomposition may occur via decarboxylation at extreme temperatures, releasing the corresponding 2-aminophenol derivative.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To experimentally validate the acidity of the N-H proton, crucial for optimizing alkylation conditions.

Reagents:

  • Compound (10 mg)

  • 0.1 M KOH (standardized)

  • Solvent: Methanol/Water (60:40 v/v) to ensure solubility.

Workflow:

  • Dissolution: Dissolve 5 mg of the compound in 20 mL of the MeOH/Water mixture. Ensure the solution is clear.

  • Calibration: Calibrate the pH meter using buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Titrate with 0.1 M KOH in 10 µL increments under inert atmosphere (N₂ purge) to prevent CO₂ absorption.

  • Calculation: Plot pH vs. Volume of KOH. The inflection point represents the pKa.

    • Correction: Apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa from the mixed-solvent value.

Protocol B: HPLC Purity & Stability Assay

Objective: A self-validating method to detect hydrolysis products (2-amino-4-bromo-5-fluorophenol).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Retention Time ~6.5 min (Parent); Hydrolysis product elutes earlier (~3-4 min) due to free -OH/-NH₂.[3]

Reactivity & Synthetic Utility[8]

The 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one scaffold offers three distinct vectors for chemical modification.

Reactivity Decision Tree

The following diagram outlines the logical flow for derivatizing this scaffold based on the desired outcome.

ReactivityPathways Start 5-Br-6-F-Benzoxazolinone Decision Target Modification? Start->Decision Path1 N-Alkylation (Scaffold Decoration) Decision->Path1 Nitrogen Functionalization Path2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Decision->Path2 Carbon Extension (C5) Path3 Ring Opening (Hydrolysis) Decision->Path3 Scaffold Degradation Result1 N-Substituted Derivative (Reagent: R-X, K2CO3, DMF) Path1->Result1 Result2 Biaryl/Aryl-Amine (Reagent: Ar-B(OH)2, Pd(PPh3)4) Path2->Result2 Result3 2-Amino-4-bromo-5-fluorophenol (Reagent: NaOH, Reflux) Path3->Result3

Figure 2: Synthetic divergence pathways. The N-alkylation path utilizes the acidity of the NH, while the C-5 position exploits the bromine handle.

Critical Stability Warning
  • Hydrolytic Instability: While stable at neutral and acidic pH, the carbamate linkage is susceptible to hydrolysis under strongly alkaline conditions (pH > 12) and elevated temperatures, leading to ring opening.

  • Photostability: Halogenated aromatics can undergo photodehalogenation (specifically debromination) under intense UV irradiation. Store in amber vials.

References

  • PubChem. (2025).[1][2][5] Compound Summary: 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (Analogous Scaffold Data). National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-benzoxazolinone (Parent Scaffold).[6] Merck KGaA. Link

  • Çalışkan, B., et al. (2022). "Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone." ACS Omega.[7] (Describing the synthesis and stability of the core ring system). Link

  • ChemScene. (2024). Product Data: 5-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one.[3]Link

  • Bioorganic & Medicinal Chemistry Letters. (General Reference). Benzoxazolinones are widely cited as bioisosteres in medicinal chemistry literature for their hydrogen bonding capabilities and metabolic stability profiles.

Disclaimer: This guide is for research purposes only. All experimental work should be conducted under appropriate safety protocols, considering the potential toxicity of halogenated organic compounds.

Sources

Exploratory

Halogenated Benzoxazolone Derivatives: A Technical Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract The 2(3H)-benzoxazolone core is a "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and capacity to engage in a wide array of biological interactions.[1] The strategic introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2(3H)-benzoxazolone core is a "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and capacity to engage in a wide array of biological interactions.[1] The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and pharmacological properties, leading to derivatives with enhanced potency and selectivity across diverse therapeutic and agrochemical applications. This guide provides an in-depth analysis of halogenated benzoxazolone derivatives, synthesizing field-proven insights on their synthesis, a comprehensive review of their biological activities, and a critical examination of their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their discovery programs.

The Benzoxazolone Scaffold and the Strategic Role of Halogenation

The benzoxazolone moiety, an aromatic system comprising a fused benzene and oxazolone ring, is a cornerstone in the design of bioactive molecules.[2][3] Its relative stability, arising from its aromaticity, combined with reactive sites suitable for functionalization, makes it an attractive starting point for chemical synthesis.[2] The scaffold itself is a bioisostere of phenol or catechol moieties, which allows it to interact with various biological targets while offering improved metabolic stability.[1]

Halogenation—the incorporation of fluorine, chlorine, bromine, or iodine—is a powerful and widely employed strategy in medicinal chemistry to fine-tune molecular properties.[4] In the context of the benzoxazolone scaffold, halogenation serves several critical functions:

  • Modulation of Lipophilicity: Halogens increase the hydrophobicity of a molecule, which can enhance its ability to cross biological membranes, a crucial factor for oral bioavailability and cell permeability.[4]

  • Electronic Effects: As electron-withdrawing groups, halogens can alter the electron distribution within the benzoxazolone ring system. This influences the pKa of the N-H proton and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3]

  • Metabolic Blocking: Placing a halogen at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the metabolic stability and in-vivo half-life of the compound.[5]

  • Enhanced Binding Affinity: Halogen atoms can form specific, directional interactions known as halogen bonds with nucleophilic atoms (like oxygen or nitrogen) in a receptor's binding pocket, leading to a significant increase in binding affinity and potency.[4]

The choice and position of the halogen atom are critical determinants of the resulting biological activity, making a thorough understanding of SAR essential for rational drug design.[6]

Synthetic Methodologies for Halogenated Benzoxazolones

The synthesis of halogenated benzoxazolone derivatives typically begins with an appropriately substituted halogenated 2-aminophenol. Several robust methods exist for the cyclization step to form the oxazolone ring.

General Synthetic Workflow

A prevalent and reliable method involves the reaction of a 4- or 5-halogenated-2-aminophenol with a carbonylating agent such as urea, phosgene, or a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI). The urea fusion method is often favored for its operational simplicity and avoidance of highly toxic reagents.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_purification Purification & Validation A Halogenated 2-Aminophenol (e.g., 4-Chloro-2-aminophenol) C Cyclization Reaction (Condensation/Fusion) A->C B Carbonyl Source (e.g., Urea, CDI) B->C D Crude Halogenated Benzoxazolone C->D E Recrystallization or Chromatography D->E F Pure Halogenated 2(3H)-Benzoxazolone E->F G Structural Analysis (NMR, MS, MP) F->G Validation

Caption: General workflow for the synthesis of halogenated 2(3H)-benzoxazolones.

Experimental Protocol: Synthesis of 6-Chloro-2(3H)-benzoxazolone

This protocol describes a standard urea fusion method, which is a self-validating system where the final product's purity and identity are confirmed through physical and spectroscopic means.

Objective: To synthesize 6-chloro-2(3H)-benzoxazolone from 2-amino-5-chlorophenol.

Materials & Reagents:

  • 2-Amino-5-chlorophenol (1.0 eq)

  • Urea (2.0-3.0 eq)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Filtration apparatus (Büchner funnel)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: Combine 2-amino-5-chlorophenol and urea in a round-bottom flask. The use of excess urea ensures the reaction goes to completion and acts as a solvent in the molten state.

  • Fusion: Heat the mixture in an oil bath or heating mantle to 140-160 °C. The solids will melt, and the reaction will commence, typically with the evolution of ammonia gas. Maintain this temperature for 2-4 hours. Causality Note: This thermal condensation reaction proceeds via nucleophilic attack of the aminophenol's amino group on the urea carbonyl, followed by intramolecular cyclization and elimination of ammonia.

  • Workup: Allow the reaction mixture to cool to room temperature, causing it to solidify. Add water to the flask and heat gently to dissolve any unreacted urea and other water-soluble impurities.

  • Isolation: Cool the aqueous suspension in an ice bath. The crude 6-chloro-2(3H)-benzoxazolone will precipitate. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification (Self-Validation): The purity of the product is validated through recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Characterization: Dry the purified product. Confirm its identity and purity by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data. A sharp melting point close to the literature value indicates high purity.

Spectrum of Biological Activities

Halogenation of the benzoxazolone ring has yielded compounds with a remarkable breadth of biological activities. The presence and position of the halogen are often pivotal for potency.

Agrochemical Applications: Herbicidal and Fungicidal Activity

Some of the earliest and most pronounced activities of halogenated benzoxazolones are in agriculture.

  • Herbicidal Activity: The introduction of a halogen at the 6-position of the benzoxazolinone ring significantly enhances herbicidal activity.[7] Studies have shown that replacing a chlorine atom with a bromine at this position can further increase this activity.[7] O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone was notably used in agriculture as a substitute for DDT.[8]

  • Fungicidal Activity: 6-halogen-substituted benzoxazolinones are powerful fungicides, effective against pathogens like Fugarium oxyporum and Verticillum dahlia.[7][8] They have been proposed as protective agents for materials such as textiles and paper against microbial destruction.[8]

Anti-inflammatory and Analgesic Properties

The benzoxazolone scaffold is a well-established pharmacophore for anti-inflammatory and analgesic agents.[9][10] Halogen substitution can potentiate these effects.

  • In one study, a series of 3,5-disubstituted-2(3H)-benzoxazolones were synthesized, and derivatives bearing electron-withdrawing substituents like fluorine and chlorine on a phenyl ring attached to the core structure showed the most promising anti-inflammatory and analgesic activities.[9]

  • Compound 3e (6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone) was identified as a particularly potent analgesic agent in its series.[11]

Anticancer and Cytotoxic Activity

The antiproliferative effects of halogenated benzoxazolones are a major area of current research. Halogenation can enhance cytotoxicity and induce apoptosis in cancer cell lines.

  • A study on 2(3H)-benzoxazolone derivatives with piperidine substituents found that a chlorine substituent at the 5-position of the core structure resulted in the highest cytotoxic activity against metastatic MDA-MB-231 breast cancer cells.[12] This highlights the importance of the halogen's position in directing biological effects.[12]

  • Derivatives bearing electron-withdrawing groups, such as halogens, have displayed moderate and more selective antiproliferative effects against leukemia cell lines compared to those with strong electron-donating groups.[13]

Neurological and CNS Activity

Benzoxazolone derivatives have been designed as ligands for various central nervous system (CNS) targets.

  • TSPO Ligands: Novel benzoxazolone derivatives have been designed as selective ligands for the 18 kDa translocator protein (TSPO), which is a target for anxiolytic and other psychiatric disorder therapies.[14] Structure-activity relationship studies in this area are crucial for optimizing both binding affinity and pharmacokinetic properties.[14]

  • Melatonin Receptor Agonists: Halogenated benzoxazole derivatives have also been explored as agonists for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms.[15]

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data reveals key SAR trends for halogenated benzoxazolone derivatives. The interplay between the halogen type, its position on the ring, and other substituents dictates the ultimate biological profile.

G cluster_main Halogenated Benzoxazolone SAR mol P5 Position 5 (R1) A1 5-Cl: ↑ Anticancer Activity (Breast Cancer) P5->A1 P6 Position 6 (R2) A2 6-Halo (Cl, Br): ↑ Herbicidal & Fungicidal Activity P6->A2 P3 Position 3 (N-R3) A3 N-Substitution with Halogenated Aryl Rings: ↑ Analgesic/Anti-inflammatory Activity P3->A3

Caption: Key structure-activity relationships for halogenated benzoxazolones.

  • Position 6: This position is critical for agrochemical activity. Halogenation here consistently enhances herbicidal and fungicidal properties.[7][8] The trend often follows Br > Cl in terms of potency.[7]

  • Position 5: Halogenation at C5 appears to be favorable for anticancer activity. A 5-chloro substituent significantly boosted cytotoxicity in breast cancer cell lines.[12]

  • Position 3 (Nitrogen): The N-H proton of the benzoxazolone ring is often substituted to explore SAR further. Attaching side chains, particularly those containing halogenated aromatic rings, has been a successful strategy for developing potent analgesic and anti-inflammatory agents.[9][11]

  • Halogen Type: While direct comparisons are not always available across different studies, fluorine is often used to improve metabolic stability and receptor binding, while chlorine and bromine are effective for increasing lipophilicity and have shown strong potency in agrochemical and anticancer applications.[6][11][12]

Summary of Biological Data

The following table summarizes representative quantitative data for various halogenated benzoxazolone derivatives, showcasing their potency in different biological assays.

Compound Class/ExampleHalogen(s) & PositionBiological Target/AssayReported Activity/FindingReference
6-Halobenzoxazolinones6-Cl, 6-BrHerbicidalHalogen enhances activity; Bromine is more potent than chlorine.[7][7]
6-Halobenzoxazolinones6-ClFungicidal (e.g., Verticillum dahlia)Potent fungicidal effects.[7][7][8]
5-Chlorobenzoxazolone-piperidine derivative5-ClCytotoxicity (MDA-MB-231 cells)Showed the highest activity in its series, reducing cell viability significantly at 50 µM after 72 hours.[12][12]
6-Benzoyl-3-benzoylmethyl-2(3H)-benzoxazolone derivative2,5-di-F and 4-BrAnalgesic (acetic acid writhing)Identified as the most promising analgesic compound in its series.[11][11]
Piperazine-bearing fluoro-benzoxazolone derivatives5-FMelatonin Receptors (MT1/MT2)Synthesized derivatives showed promising binding affinities and improved pharmacokinetic profiles relative to melatonin.[13]

Future Perspectives and Conclusion

Halogenated benzoxazolone derivatives remain a highly fruitful area of research. Their proven versatility and the clear impact of halogenation on biological activity ensure their continued relevance in drug discovery and agrochemical development. Future efforts should focus on:

  • Multi-target Ligands: Exploring the potential of these derivatives to modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer or neuroinflammation.

  • Advanced SAR Studies: Employing computational chemistry and 3D-QSAR models to better predict the optimal halogen, position, and overall substitution pattern for specific biological targets.

  • Pharmacokinetic Optimization: While halogenation can improve potency, it can also impact properties like solubility and potential for bioaccumulation. A careful balance must be struck to develop candidates with drug-like properties.[4][14]

References

  • Lester, R. P., & Camp, J. E. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Sustainable Chemistry & Engineering, 1(5), 545-548. [Link]

  • Khamidova, N. S., et al. (2021). Biological activity of benzoxazolinone and benzoxazolinethione derivatives. E3S Web of Conferences, 258, 04017. [Link]

  • Khamidova, N. S., et al. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 258, 04017. [Link]

  • Wiese, M., et al. (2022). Synthesis of oxazolo-annulated 3-benzazepines designed by merging two negative allosteric NMDA receptor modulators. Chemistry – An Asian Journal, 17(4), e202101291. [Link]

  • Wang, X., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1234. [Link]

  • Femy Maria K.M, et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 151-156. [Link]

  • Unpublished Thesis. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. [Link]

  • Ito, K., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5568-5582. [Link]

  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 451-458. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

  • Kumar, A., et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(82), 78839-78864. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]

  • ResearchGate. (n.d.). Market-available drugs with a benzoxazole moiety. [Link]

  • Poupaert, J., et al. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Current Medicinal Chemistry, 12(8), 877-885. [Link]

  • Sugden, D., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802. [Link]

  • Di Micco, S., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]

  • Çıkla-Süzgün, P., et al. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences, 5(6), 941-953. [Link]

  • Femy Maria, K. M., et al. (2020). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 151-156. [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 532-541. [Link]

  • Scheringer, M., & Strempel, S. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Water, 15(13), 2417. [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

This guide provides a comprehensive, field-proven walkthrough for the complete crystal structure analysis of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven walkthrough for the complete crystal structure analysis of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a robust and self-validating methodology. While a published crystal structure for this specific compound is not yet available, this guide presents a detailed, hypothetical case study that outlines the entire workflow, from synthesis to final structure validation and deposition.

Introduction: The Significance of Benzoxazolones in Drug Discovery

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives are known to interact with a variety of biological targets, exhibiting activities such as antimicrobial, anticonvulsant, and antitumor effects. The specific halogenation pattern of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one suggests a molecule designed to explore specific structure-activity relationships, where the bromine and fluorine atoms can modulate electronic properties, lipophilicity, and metabolic stability, as well as participate in halogen bonding.

A definitive crystal structure is paramount. It provides unequivocal proof of molecular constitution and conformation. Furthermore, a detailed understanding of the three-dimensional arrangement of molecules in the solid state, including intermolecular interactions, offers invaluable insights for rational drug design, polymorphism screening, and formulation development.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the absolute prerequisite for a successful diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Plausible Synthesis Route

A plausible synthetic route to 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one could involve the cyclization of a suitably substituted aminophenol. A potential precursor would be 2-amino-4-bromo-5-fluorophenol. The cyclization to form the oxazolone ring can often be achieved using reagents like carbonyldiimidazole (CDI) or triphosgene in an appropriate solvent.

Crystallization Protocol: A Game of Patience and Precision

The goal of crystallization is to facilitate the slow and orderly arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. For a small organic molecule like 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, several techniques can be employed.[1][2][3][4] The choice of solvent is critical and is often determined through small-scale solubility screening.

Step-by-Step Crystallization Protocol (Vapor Diffusion):

  • Solubility Screening: Perform a preliminary solubility test of the purified compound in a range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, and toluene). The ideal solvent for this technique is one in which the compound is moderately soluble.

  • Preparation of the Saturated Solution: Dissolve a small amount (e.g., 5-10 mg) of the compound in a minimal volume of the chosen solvent in a small, open vial (e.g., a 1-dram vial).

  • Setting up the Crystallization Chamber: Place the small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Introduction of the Anti-Solvent: Carefully add a volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) to the larger container, ensuring it does not directly mix with the solution in the inner vial.

  • Sealing and Incubation: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Over time, the more volatile solvent from the inner vial will slowly evaporate and mix with the anti-solvent vapor in the outer chamber, gradually increasing the concentration of the anti-solvent in the inner vial. This slow decrease in solubility will hopefully lead to the formation of single crystals over several days to weeks.

ParameterRecommended Value/ConditionRationale
Purity of Compound >98%Impurities can inhibit nucleation and disrupt crystal growth.
Crystallization Method Slow Vapor DiffusionThis method allows for a gradual approach to supersaturation, which is conducive to the growth of high-quality single crystals.[1][3]
Temperature Constant room temperatureTemperature fluctuations can alter solubility and lead to rapid precipitation rather than ordered crystal growth.
Vessel Clean, smooth glass vialsScratches or dust particles can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the X-ray diffraction experiment can be performed.[5] This process involves irradiating the crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting centering Goniometer Centering crystal_selection->centering unit_cell Unit Cell Determination centering->unit_cell Crystal on Diffractometer strategy Data Collection Strategy unit_cell->strategy collection Full Data Collection strategy->collection integration Integration & Scaling collection->integration Raw Diffraction Images space_group Space Group Determination integration->space_group solution Structure Solution (SHELXT) space_group->solution refinement Refinement (SHELXL) solution->refinement Initial Atomic Model validation Validation (PLATON) refinement->validation deposition Deposition (CIF) validation->deposition refinement_cycle start Initial Model (from SHELXT) refine Least-Squares Refinement (SHELXL) start->refine fourier Difference Fourier Map refine->fourier converged Convergence? (R-factor, shifts) refine->converged model_update Update Model (Add/Remove/Assign Atoms) fourier->model_update model_update->refine Iterate converged->refine No final_model Final Validated Model converged->final_model Yes

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Application Note: High-Purity Synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Part 1: Strategic Analysis & Retrosynthesis 1.1 The Target Scaffold The 5-bromo-6-fluoro-2-benzoxazolinone scaffold is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Part 1: Strategic Analysis & Retrosynthesis

1.1 The Target Scaffold The 5-bromo-6-fluoro-2-benzoxazolinone scaffold is a critical intermediate in the synthesis of next-generation protoporphyrinogen oxidase (PPO) inhibitors (herbicides) and bioactive pharmaceutical agents, including quorum sensing inhibitors [1]. The presence of the fluorine atom at the C6 position imparts metabolic stability, while the bromine at C5 serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex pharmacophores.

1.2 Synthetic Route Selection While de novo construction of the oxazole ring via cyclization of 2-amino-4-bromo-5-fluorophenol is possible, it suffers from the limited commercial availability of the specific halogenated aminophenol precursor.

The preferred industrial and laboratory route is the Regioselective Electrophilic Aromatic Substitution (EAS) of the commercially available 6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

  • Regiochemistry Logic:

    • Directing Effects: The benzoxazolone core contains two activating groups: the nitrogen (position 3) and the oxygen (position 1).

    • Substrate Analysis: In 6-fluoro-2-benzoxazolinone, the C6 position is blocked.

    • Competition (C4 vs. C5): The C4 position is ortho to the nitrogen (strong activator) but is sterically crowded. The C5 position is para to the oxygen (moderate activator) and ortho to the fluorine.

    • Consensus: Experimental precedence with 6-methylbenzoxazolinone analogs confirms that bromination selectively occurs at the C5 position , driven by the para-directing influence of the oxygen and the steric accessibility relative to C4 [2].

Part 2: Detailed Synthesis Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Purity
6-Fluoro-2-benzoxazolinone Substrate1.0153.11>98%
N-Bromosuccinimide (NBS) Brominating Agent1.05177.9899%
Acetonitrile (MeCN) Solvent--41.05Anhydrous
Sodium Bisulfite (aq) QuenchExcess104.0610% Soln
Ethanol/Water Recrystallization------
Experimental Procedure

Step 1: Reaction Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 6-Fluoro-2-benzoxazolinone (10.0 g, 65.3 mmol).

  • Add Acetonitrile (100 mL) and stir at room temperature until a clear or slightly suspension is obtained. Note: Acetonitrile is preferred over DMF to simplify workup and avoid high boiling point solvent removal.

Step 2: Bromination 4. Add N-Bromosuccinimide (NBS) (12.2 g, 68.6 mmol, 1.05 equiv) portion-wise over 15 minutes. Critical: Do not add all at once to prevent localized high concentrations and exotherms. 5. Heat the reaction mixture to 50°C and stir for 4–6 hours.

  • Process Control: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes) or HPLC. The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar product (Rf ~0.45).

Step 3: Workup & Isolation 6. Cool the reaction mixture to room temperature (20–25°C). 7. Pour the reaction mixture slowly into ice-cold water (400 mL) with vigorous stirring. The product will precipitate as a white to off-white solid. 8. Stir the slurry for 30 minutes to ensure complete precipitation. 9. Add 10% Sodium Bisulfite solution (20 mL) to the slurry to quench any unreacted bromine or NBS (indicated by the removal of any yellow tint).

Step 4: Purification 10. Filter the solid using a Buchner funnel and wash the cake with water (3 x 50 mL) to remove succinimide byproducts. 11. Recrystallization: Transfer the crude wet cake to a flask. Dissolve in minimal boiling Ethanol (95%) . If the solution is colored, treat with activated charcoal and filter hot. 12. Allow the filtrate to cool slowly to room temperature, then chill to 0°C. 13. Filter the purified crystals and dry in a vacuum oven at 45°C for 12 hours.

Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.

Part 3: Visualization & Process Logic

The following diagram illustrates the reaction pathway, decision nodes for purification, and critical process controls.

SynthesisProtocol Start Start: 6-Fluoro-2-benzoxazolinone Reagent Add NBS (1.05 eq) in MeCN Temp: 50°C, Time: 4-6h Start->Reagent IPC IPC: Check TLC/HPLC Target: <1% Starting Material Reagent->IPC IPC->Reagent Incomplete (Add 0.1 eq NBS) Quench Quench: Pour into Ice Water Add NaHSO3 (remove Br2) IPC->Quench Pass Filter Filtration & Water Wash (Removes Succinimide) Quench->Filter Recryst Recrystallization Solvent: Ethanol/Water Filter->Recryst Final Final Product: 5-Bromo-6-fluoro-2-benzoxazolinone Recryst->Final

Caption: Workflow for the regioselective bromination of 6-fluoro-2-benzoxazolinone, including critical Inter-Process Control (IPC) points.

Part 4: Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (1H-NMR)

Solvent: DMSO-d6 The regiochemistry is confirmed by the splitting patterns of the aromatic protons.

  • H-4 (Proton at C4): Appears as a doublet (d) due to long-range coupling with Fluorine (at C6), typically around δ 7.6–7.8 ppm .

  • H-7 (Proton at C7): Appears as a doublet (d) due to large ortho coupling with Fluorine (at C6), typically around δ 7.1–7.3 ppm .

  • NH: Broad singlet around δ 11.5–12.0 ppm .

  • Differentiation: If the bromine were at C4, the H-5 and H-7 protons would show meta coupling (J ~2-3 Hz). In the target 5-bromo isomer, H-4 and H-7 are para to each other and do not couple strongly with each other, but couple distinctively with the fluorine.

Mass Spectrometry (LC-MS)
  • Ionization: ESI- (Negative Mode) is often more sensitive for benzoxazolones due to the acidic NH.

  • Pattern: Look for the characteristic 1:1 isotopic ratio of Bromine (79Br/81Br).

  • M-H Peak: 230/232 m/z.

Safety & Handling (E-E-A-T)
  • NBS: Causes skin irritation and eye damage.[1] Handle in a fume hood.

  • Product: Halogenated benzoxazolones may possess biological activity (sensitizers).[2] Use standard PPE (Nitrile gloves, safety glasses).

  • Waste: Aqueous filtrate contains succinimide and acetonitrile; dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (NCBI). (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents.[2] PubMed.[3] Available at: [Link]

  • Carl Roth. (n.d.). 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Product Safety Data. Available at: [Link][3][4]

  • Vertex AI Search. (2020). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.[5][6] (Cited for context on halogenated aniline precursors). Available at:

Sources

Application

Suzuki coupling reactions using 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Executive Summary & Chemical Context This technical guide details the optimization and execution of Suzuki-Miyaura cros...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary & Chemical Context

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 864267-63-0). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for oxazolidinones (e.g., Linezolid) and a core structure in kinase inhibitors.[1]

Compound Profile:

  • Electrophile: Aryl Bromide (C5 position).[1]

  • Electronic Modifier: Fluorine (C6 position).[1] The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly activating the C-Br bond for oxidative addition compared to the non-fluorinated analog.

  • Structural Challenge: The carbamate-like NH group (

    
    ) presents a chemo-selectivity challenge. Under strongly basic conditions required for transmetallation, the nitrogen deprotonates, potentially poisoning the palladium catalyst or leading to competitive 
    
    
    
    -arylation.[1]

Mechanistic Strategy & Optimization

To achieve high yields, the reaction conditions must balance catalytic activity against substrate stability .[1]

The "Base Paradox"

Standard Suzuki conditions often employ strong bases (e.g., NaOEt, KOtBu) which are incompatible with the acidic NH of the benzoxazolone core.[1]

  • Solution: Use mild, inorganic bases (

    
    , 
    
    
    
    ) in biphasic solvent systems.[1] The aqueous phase sequesters the bulk of the base, while the phase-transfer equilibrium provides just enough hydroxide/carbonate to activate the boronic acid without fully deprotonating the benzoxazolone nitrogen into a nucleophilic anion.
Catalyst Selection
  • Standard:

    
     is the workhorse catalyst. The bidentate ligand prevents 
    
    
    
    -hydride elimination (not an issue here, but good for stability) and resists deactivation by the heterocycle.
  • High-Performance: For sterically hindered boronic acids, XPhos Pd G3 is recommended. The bulky biaryl phosphine ligand facilitates the reductive elimination step, which is often the rate-determining step for electron-poor aryl bromides.

Experimental Protocols

Method A: Direct Coupling (Standard Protocol)

Best for: Unhindered aryl boronic acids and rapid library synthesis.[1]

Reagents:

  • Substrate: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (1.0 equiv)

  • Boronic Acid:

    
     (1.2 - 1.5 equiv)
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the benzoxazolone substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (0.05 equiv).[1]
    
  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate) via syringe.
    
  • Base Activation: Add

    
     (aq) (3.0 equiv). The mixture will become biphasic.
    
  • Reaction: Heat to 85°C for 4–12 hours. (Alternatively: Microwave at 110°C for 30 mins).

    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The product usually fluoresces blue/purple under UV due to the extended conjugation.

  • Workup: Cool to RT. Dilute with EtOAc and water. Acidify the aqueous layer slightly to pH ~6 with 1M HCl (to ensure the product is protonated if the NH was deprotonated). Extract with EtOAc (3x).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (SiO2, Gradient: 0-60% EtOAc in Hexanes).
    
Method B: Protected Route (High Complexity Substrates)

Best for: Substrates prone to catalyst poisoning or when using expensive boronic acids.[1]

Pre-step: Protect the NH with a Boc group (


, DMAP, THF) or Methyl group (MeI, 

) prior to coupling.[1] Coupling: Use Method A conditions. Deprotection:
  • Boc: TFA/DCM (1:[1]1) at RT for 1 hour.

  • Methyl:[2] Generally considered a permanent modification for SAR, but can be removed with

    
     (harsh) if absolutely necessary.[1]
    

Data Summary & Troubleshooting

VariableRecommendationRationale
Solvent Dioxane/Water (4:1)Solubilizes organic reactants while dissolving inorganic base; allows "mild" base activation.
Base

or

Strong enough to activate boronic acid (

~9) but minimizes N-arylation side reactions.
Temp 80-90°CSufficient for oxidative addition into Ar-Br bond; avoids thermal decomposition of catalyst.
Stoichiometry 1.2 equiv Boronic AcidBoronic acids can undergo protodeboronation; slight excess ensures completion.

Common Issues:

  • Low Conversion: Often due to oxygen poisoning. Action: Ensure rigorous degassing (sparging) of solvents before adding the catalyst.

  • N-Arylation Byproduct: The Boronic acid couples to the Nitrogen instead of the Carbon. Action: Switch to Method B (Protection) or lower the base concentration.

Visualization of Workflows

Figure 1: Reaction Logic & Workflow

SuzukiWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Start 5-Bromo-6-fluoro-2,3- dihydro-1,3-benzoxazol-2-one Reagents Add: Ar-B(OH)2 Cat: Pd(dppf)Cl2 Solvent: Dioxane Start->Reagents Inert Purge with N2/Ar (Essential for Pd(0)) Reagents->Inert BaseAdd Add Base: Na2CO3 (aq) (Biphasic System) Inert->BaseAdd Heat Heat: 85°C (4-12h) or MW 110°C (30min) BaseAdd->Heat Check TLC/LCMS Check (Look for Br consumption) Heat->Check Check->Heat Incomplete Acidify Quench/Acidify (pH ~6 with 1M HCl) Check->Acidify Complete Extract Extraction (EtOAc) & Drying (Na2SO4) Acidify->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify

Caption: Step-by-step experimental workflow for the Suzuki coupling of 5-bromo-6-fluoro-benzoxazolone, highlighting the critical acidification step during workup to recover the free NH heterocycle.

Figure 2: Substrate-Specific Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate enhanced by F) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMet Transmetallation (Base Activated Boronate) PdII_Ar->TransMet + Ar-B(OH)3- PdII_BiAr Pd(II)-Diaryl Complex TransMet->PdII_BiAr RedElim Reductive Elimination (Product Release) PdII_BiAr->RedElim RedElim->Pd0 Regeneration Product Product: 5-Ar-6-F-Benzoxazolone RedElim->Product Substrate Substrate: 5-Br-6-F-Benzoxazolone Substrate->OxAdd Boronate Reagent: Ar-B(OH)3- Boronate->TransMet

Caption: The catalytic cycle demonstrating the oxidative addition into the C5-Br bond. The C6-Fluorine atom inductively stabilizes the anionic character of the transition state, facilitating the initial addition step.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Lott, J., et al. (2016).[1] Synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles. Molecules, 21(10), 1290.[1] (Demonstrates reactivity of the 5/6-substituted benzoxazole core). [1]

  • Bellina, F., & Rossi, R. (2004).[1] Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions.[1] Tetrahedron, 60, 10269-10310.[1] (Discusses NH-heterocycle handling in Suzuki couplings).

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. (General protocol verification).

Sources

Method

Using 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one as an organic synthesis intermediate

Executive Summary 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (henceforth BFBO ) represents a "privileged scaffold" in modern drug discovery. Structurally, it acts as a bioisostere for catechol and phenol moieties,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (henceforth BFBO ) represents a "privileged scaffold" in modern drug discovery. Structurally, it acts as a bioisostere for catechol and phenol moieties, offering improved metabolic stability while maintaining hydrogen-bond donor/acceptor capabilities.

This guide details the operational protocols for utilizing BFBO as a core intermediate. The presence of the C5-Bromine allows for modular carbon-carbon bond formation (Suzuki/Stille couplings), while the C6-Fluorine serves as a metabolic blocker (preventing oxidative metabolism) and an electronic modulator. The N3-position offers a nucleophilic handle for side-chain attachment.

Key Applications:

  • CNS Therapeutics: Synthesis of D2/5-HT receptor modulators (e.g., bifeprunox analogs).

  • Antimicrobials: Construction of fluorinated biaryl cores for oxazolidinone-like antibiotics.

  • Anti-inflammatory Agents: Lipoxygenase and COX inhibitors.

Chemical Specifications & Handling

PropertySpecification
IUPAC Name 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
CAS Number 14733-73-4
Molecular Formula C₇H₄BrFNO₂
Molecular Weight 231.02 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen) recommended

Synthetic Workflow & Reaction Landscape

The utility of BFBO lies in its orthogonal reactivity. The nitrogen atom (N3) can be alkylated without affecting the aryl halides, and the bromine (C5) can be cross-coupled while preserving the fluorine (C6).

ReactionLandscape cluster_legend Reaction Logic BFBO 5-Bromo-6-fluoro- benzoxazol-2-one (BFBO) N_Alk N-Alkylated Intermediate BFBO->N_Alk N-Alkylation (R-X, Base) Biaryl 5-Aryl-6-fluoro- benzoxazol-2-one BFBO->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) FinalDrug Functionalized Bioactive Core N_Alk->FinalDrug Cross-Coupling Biaryl->FinalDrug N-Functionalization Legend Path A: Alkylation First (Preferred for solubility) Path B: Coupling First (Preferred for sensitive R-groups)

Figure 1: Orthogonal reaction pathways for BFBO. Path A is generally preferred as N-alkylation improves solubility in organic solvents for subsequent palladium catalysis.

Protocol A: Regioselective N-Alkylation

Objective: Functionalization of the N3 position. The pKa of the benzoxazolone NH is approximately 9–10, making it sufficiently acidic for deprotonation by mild-to-moderate bases.

Mechanism: Deprotonation generates an ambident nucleophile. However, alkylation occurs preferentially at the Nitrogen (N3) rather than the Carbonyl Oxygen (O2) due to the thermodynamic stability of the amide-like resonance.

Materials:
  • Substrate: BFBO (1.0 equiv)

  • Reagent: Alkyl Halide (1.1–1.2 equiv) (e.g., Benzyl bromide, Methyl iodide, or functionalized alkyl chains).

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) to accelerate sluggish alkyl chlorides.

Step-by-Step Procedure:
  • Setup: Charge a dried round-bottom flask with BFBO (1.0 g, 4.3 mmol) and anhydrous DMF (10 mL).

  • Deprotonation: Add K₂CO₃ (1.19 g, 8.6 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may change color slightly as the anion forms.

  • Addition: Add the Alkyl Halide dropwise via syringe.

    • Critical Note: If using volatile halides (e.g., MeI), use a reflux condenser with a cooling jacket.

  • Reaction: Heat the mixture to 60°C (for bromides) or 80°C (for chlorides). Monitor by TLC (Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of the starting material spot (Rf ~0.4) and appearance of a higher Rf product.

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates.

    • If Solid: Filter, wash with water (3x), and dry under vacuum.

    • If Oil: Extract with EtOAc (3 x 20 mL). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[1][2]

  • Validation: ¹H NMR should show the disappearance of the broad singlet (NH) at ~11.5 ppm and the appearance of alkyl protons.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Installation of an aryl or heteroaryl group at the C5 position.

Scientific Rationale: The C5-Br bond is significantly more reactive toward oxidative addition by Pd(0) than the C6-F bond. The Fluorine atom remains intact, which is critical for modulating the lipophilicity and metabolic stability of the final drug candidate.

Materials:
  • Substrate: N-Alkylated BFBO (from Protocol A) or unprotected BFBO (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid/Ester (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%). Rationale: This bidentate ligand resists de-ligation and works well for electron-poor aryl bromides.

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

Step-by-Step Procedure:
  • Degassing: In a microwave vial or pressure tube, combine the Substrate, Boronic Acid, and Solvent. Sparge with Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM and the aqueous base. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

  • Monitoring: Check TLC. The product will typically be more polar than the starting bromide if the added aryl group contains heteroatoms, or less polar if it is a simple phenyl group.

  • Workup (Scavenging):

    • Dilute with EtOAc.

    • Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Palladium. Stir for 30 mins, then filter through Celite.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) O-Alkylation side productSwitch solvent to non-polar (Toluene) or ensure solvent is strictly anhydrous. Use "softer" counterions (Cs+).
Stalled Coupling (Suzuki) Oxidative addition failureSwitch to a more active catalyst system: Pd₂dba₃ + XPhos . This bulky ligand facilitates coupling on sterically crowded or electron-rich scaffolds.
Debromination (Suzuki) Hydride source presentEnsure the solvent (Dioxane) is peroxide-free. Avoid excessive heating times; switch to microwave irradiation.

Mechanistic Visualization: Suzuki Cycle

The following diagram illustrates the catalytic cycle, highlighting the chemoselectivity where the C-F bond remains inert while the C-Br bond undergoes transformation.

SuzukiCycle cluster_note Selectivity Note Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + BFBO (Substrate) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Forms) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration Product Product: 5-Aryl-6-Fluoro-Benzoxazolone RedElim->Product Release Note C-F bond energy (approx 116 kcal/mol) is too high for Pd insertion under these conditions. C-F is preserved.

Figure 2: Catalytic cycle demonstrating the chemoselectivity of the Suzuki coupling. The high bond dissociation energy of the C-F bond prevents oxidative addition, ensuring the fluorine remains on the scaffold.

References

  • Poupaert, J., et al. (2005).[4] "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes." Current Medicinal Chemistry, 12(7), 877–885.[4][5]

  • BenchChem. (2025).[6] "Application Notes and Protocols for N-alkylation of 5-Bromoindole (Analogous Scaffold Protocol)." BenchChem Technical Library.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • PubChem. (2025).[7] "Compound Summary: 5-Bromo-6-fluoro-2-benzoxazolinone." National Library of Medicine.

  • Goker, H., et al. (2025). "N-Alkylation of Some Imidazopyridines (Relevant Heterocyclic Alkylation methodology)." FABAD Journal of Pharmaceutical Sciences.

Sources

Application

Preparation of bioactive heterocycles from 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary The 2,3-dihydro-1,3-benzoxazol-2-one (benzoxazolinone) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for catechol and indole moieties. The specific derivative 5-B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydro-1,3-benzoxazol-2-one (benzoxazolinone) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for catechol and indole moieties. The specific derivative 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 32273-01-1) offers a unique dual-functional platform. The C-5 bromine atom provides a handle for transition-metal-catalyzed cross-couplings, while the C-6 fluorine atom modulates metabolic stability and lipophilicity—critical parameters in CNS and antimicrobial drug discovery.

This guide details three validated workflows to convert this core into bioactive heterocycles:

  • N-Alkylation: Establishing the core "anchor" for side chains.

  • Suzuki-Miyaura Cross-Coupling: Expanding chemical space at the C-5 position.

  • Mannich Reaction: Rapid generation of soluble amino-methyl derivatives.

Structural Analysis & Reactivity Profile

The molecule presents two primary orthogonal reactivity vectors and one electronic modulator:

  • N-3 (Acidic Proton): The carbamate nitrogen is acidic (

    
    ). It is the primary site for electrophilic attack (alkylation/acylation) or Mannich condensation.
    
  • C-5 (Aryl Bromide): A highly reactive site for Pd-catalyzed oxidative addition. The adjacent carbonyl and oxygen make this position electronically favorable for cross-coupling.

  • C-6 (Fluorine): Provides inductive electron withdrawal, slightly activating the C-5 bromine while blocking metabolic hydroxylation at the 6-position.

Reactivity Visualization

ReactivityMap Core 5-Bromo-6-fluoro- 2-benzoxazolinone N_Site N-3 Position (Nucleophilic Substitution) Core->N_Site Base / R-X C5_Site C-5 Position (Pd-Catalyzed Coupling) Core->C5_Site Pd(0) / Ar-B(OH)2 Mannich Mannich Reaction (Aminomethylation) Core->Mannich HCHO / HNR2 N_Site->C5_Site Sequential Functionalization

Figure 1: Orthogonal reactivity vectors of the 5-bromo-6-fluoro-benzoxazolinone scaffold.

Experimental Protocols

Workflow A: N-Alkylation (The Gateway Step)

Context: The free NH group can poison palladium catalysts during cross-coupling. Therefore, N-alkylation is recommended as the first step in library synthesis.

Mechanism: Deprotonation of the carbamate nitrogen generates an ambient nucleophile that attacks alkyl halides via


.
Protocol A1: Mild Conditions (Preferred for reactive halides)
  • Reagents: Potassium Carbonate (

    
    ), Acetone (or Acetonitrile).
    
  • Substrate: 5-Bromo-6-fluoro-2-benzoxazolinone (1.0 equiv).

  • Electrophile: Alkyl halide (1.2 equiv).

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous Acetone.

  • Activation: Add 2.0 mmol (2.0 equiv) of anhydrous

    
    . Stir at room temperature (RT) for 15 minutes.
    
  • Addition: Add 1.2 mmol of the alkyl halide (e.g., benzyl bromide, methyl iodide) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Filter off the inorganic salts. Evaporate the solvent. Recrystallize from Ethanol/Water.

Protocol A2: Strong Conditions (For unreactive electrophiles)
  • Reagents: Sodium Hydride (NaH, 60%), DMF.[1]

  • Safety: NaH releases hydrogen gas; perform under inert atmosphere (

    
     or Ar).
    

Step-by-Step:

  • Setup: Suspend 1.2 mmol NaH in 3 mL dry DMF at

    
    .
    
  • Addition: Add 1.0 mmol substrate (dissolved in 1 mL DMF) dropwise. Stir for 30 mins at

    
     until 
    
    
    
    evolution ceases.
  • Alkylation: Add 1.2 mmol alkyl halide. Allow to warm to RT and stir overnight.

  • Quench: Carefully pour into ice water. Filter the precipitate.

Workflow B: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)

Context: This step introduces biaryl diversity, critical for kinase inhibition and antimicrobial potency. Prerequisite: Use N-alkylated or N-protected substrates for optimal yields.

Protocol B1: Standard Suzuki Coupling
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: Toluene:Ethanol (4:1) or 1,4-Dioxane.

Step-by-Step:

  • Charge: In a microwave vial or round-bottom flask, combine:

    • N-alkyl-5-bromo-6-fluoro-2-benzoxazolinone (1.0 equiv).

    • Aryl boronic acid (1.5 equiv).

    • 
       (0.05 equiv).
      
  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent Add: Add degassed solvent (e.g., 4 mL Dioxane) and 2M

    
     (2.0 equiv).
    
  • Reaction: Heat to

    
     for 8–12 hours (or 30 mins at 
    
    
    
    in microwave).
  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel).

Workflow C: Mannich Base Synthesis

Context: Mannich bases (N-aminomethyl derivatives) are often used as prodrugs to improve water solubility or as bioactive agents in their own right (antimicrobial/antifungal). Note: This reaction is performed on the unsubstituted NH substrate.

Protocol C1: One-Pot Condensation
  • Reagents: Formaldehyde (37% aq), Secondary Amine (Morpholine, Piperazine, etc.), Ethanol.

Step-by-Step:

  • Mix: Dissolve 1.0 mmol 5-Bromo-6-fluoro-2-benzoxazolinone in 5 mL Ethanol.

  • Amine: Add 1.1 mmol of the secondary amine (e.g., N-methylpiperazine).

  • Aldehyde: Add 1.5 mmol Formaldehyde solution dropwise.

  • Reaction: Stir at RT for 1 hour, then heat to mild reflux for 2 hours.

  • Isolation: Cool the mixture. The Mannich base often precipitates. If not, remove solvent and recrystallize from Ethanol.

    • Validation:

      
       NMR will show a singlet (2H) around 
      
      
      
      4.5–5.0 ppm corresponding to the
      
      
      methylene bridge.

Logical Synthesis Pathway (DOT Diagram)

SynthesisWorkflow Start Start: 5-Br-6-F-Benzoxazolinone Decision Target Goal? Start->Decision Route_A Route A: Lipophilic/Linker (N-Alkylation) Decision->Route_A Stable Linker Needed Route_B Route B: Solubility/Prodrug (Mannich Reaction) Decision->Route_B Solubility Needed Intermediate N-Alkylated Intermediate Route_A->Intermediate R-X, K2CO3 Final_B Bioactive Mannich Base Route_B->Final_B HCHO, HNR2 Coupling Suzuki Coupling (C-5 Arylation) Intermediate->Coupling Ar-B(OH)2, Pd(0) Final_A Bioactive Biaryl Derivative Coupling->Final_A

Figure 2: Decision tree for synthesizing bioactive libraries from the 5-Br-6-F core.

Data Summary & Validation

Table 1: Typical Reaction Parameters & Expectations

Reaction TypeKey ReagentsTypical YieldCritical QC Parameter (

H NMR)
N-Alkylation

, Acetone, R-X
85–95%Disappearance of NH singlet (

11.0–11.5). Appearance of N-

.
Mannich HCHO, Amine, EtOH70–85%Appearance of N-

-N singlet (

4.5–5.0).
Suzuki

,

60–80%Disappearance of C-5 Br signal. Appearance of aromatic protons.[2][3]
Validation Checkpoints (Self-Correcting Protocol)
  • TLC Monitoring: Benzoxazolinones are UV active. If the starting material spot (

    
     in 30% EtOAc/Hex) does not move after 1 hour of alkylation, add a catalytic amount of KI (Finkelstein condition) to activate the alkyl halide.
    
  • Catalyst Poisoning: If Suzuki coupling stalls, ensure the N-position is fully alkylated. Free NH groups can coordinate to Pd. Alternatively, switch to

    
     / SPhos for challenging substrates.
    

References

  • Benzoxazolinone Scaffold Bioactivity

    • Title: Synthesis and Evaluation of Biologically Active Compounds
    • Source: Molecules (MDPI), 2025.
    • URL:[Link] (General Reference for Heterocycle Bioactivity)

  • Mannich Reaction Protocols

    • Title: Mannich bases in medicinal chemistry and drug design.[3]

    • Source: Future Medicinal Chemistry (via NIH/PMC).
    • URL:[Link]

  • Suzuki Coupling Methodologies

    • Title: The Suzuki Reaction - Scope and Protocols.
    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • N-Alkylation of Heterocycles

    • Title: Application Notes and Protocols for N-alkylation of 5-Bromoindole (Analogous Chemistry).
    • Source: BenchChem.[1]

Note: The specific starting material 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is commercially available (e.g., ChemScene, Carl Roth) and follows the general reactivity patterns of the benzoxazolinone class described in the references above.

Sources

Method

Reagents for the N-alkylation of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Content Type: Application Note & Protocol Guide Subject: Chemical Synthesis / Medicinal Chemistry Target Audience: Synthetic Organic Chemists, Process Chemists Executive Summary & Chemical Logic The scaffold 5-Bromo-6-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Chemical Synthesis / Medicinal Chemistry Target Audience: Synthetic Organic Chemists, Process Chemists

Executive Summary & Chemical Logic

The scaffold 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 32273-01-1) represents a "privileged structure" in medicinal chemistry. It serves as a critical intermediate for oxazolidinone antibiotics, antipsychotics (dopaminergic ligands), and anti-inflammatory agents.

The Challenge: The N-alkylation of this scaffold is governed by the "ambient nucleophile" problem. The deprotonated anion can theoretically react at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation). However, for benzoxazolones, N-alkylation is thermodynamically favored due to the stability of the amide-like carbonyl (lactam form) over the imidate (lactim form).

The Electronic Advantage: The presence of the 5-Bromo and 6-Fluoro substituents significantly alters the reactivity compared to the unsubstituted parent. These electron-withdrawing groups (EWGs) exert a strong inductive effect (-I), increasing the acidity of the N-H proton.

  • Unsubstituted pKa: ~8.9 – 9.0

  • 5-Br, 6-F substituted pKa: Estimated ~7.8 – 8.2

Implication: The enhanced acidity allows for the use of milder bases (carbonates) with high efficiency, reducing the need for pyrophoric hydrides unless the electrophile is exceptionally unreactive.

Reagent Selection Matrix

This table guides the selection of reagents based on the electrophile's reactivity profile.

ParameterMethod A: Mild/Standard Method B: Difficult/Steric Method C: High Throughput
Target Electrophile Primary Alkyl Halides (R-Br, R-I), Benzyl HalidesSecondary Halides, Mesylates, TosylatesLibrary Synthesis (diverse R-X)
Base Potassium Carbonate (

)
Cesium Carbonate (

)
Sodium Hydride (

)
Solvent Acetone or Acetonitrile (MeCN)DMF or NMPDMF or THF
Temperature Reflux (56°C - 82°C)60°C - 90°C0°C

RT
Additives NoneTBAI (10 mol%)15-Crown-5 (optional)
Key Advantage Easy workup; Green solvents"Cesium Effect" boosts solubility/reactivityFastest kinetics; Quantitative

Decision Logic & Mechanism (Visualized)

Figure 1: Reaction Mechanism & Selectivity

The following diagram illustrates the deprotonation pathway and the resonance stabilization that directs alkylation to the Nitrogen atom.

ReactionMechanism Substrate 5-Br-6-F-Benzoxazolone (Neutral) Anion Delocalized Anion (N- vs O-) Substrate->Anion Deprotonation (pKa ~8.0) Base Base (CO3 2-) Base->Anion TS Transition State (SN2 Attack) Anion->TS + R-X (Electrophile) Product N-Alkylated Product (Thermodynamic) TS->Product Major Pathway (Polar Aprotic Solvent) SideProduct O-Alkylated (Kinetic/Rare) TS->SideProduct Minor Pathway (Highly Polar/Protic)

Caption: Mechanism of N-alkylation showing the thermodynamic preference for N-substitution over O-substitution.

Detailed Experimental Protocols

Method A: The "Green" Protocol (Acetone/K2CO3)

Best for: Primary alkyl bromides/iodides and benzyl chlorides.

Rationale: The 5-Br, 6-F substitution makes the N-H acidic enough to be deprotonated by carbonate in refluxing acetone. This method avoids high-boiling solvents like DMF, simplifying workup.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Stoichiometry:

    • Substrate (1.0 equiv)

    • 
       (Anhydrous, granular) (2.0 - 3.0 equiv)
      
    • Alkyl Halide (1.1 - 1.2 equiv)

    • Solvent: Acetone (0.2 M concentration relative to substrate).

  • Procedure:

    • Dissolve the 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one in Acetone.

    • Add

      
      . Stir at room temperature for 15 minutes (pre-deprotonation).
      
    • Add the alkyl halide dropwise.

    • Heat to reflux (approx. 56°C) for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Recrystallize (usually from Ethanol/Water) or purify via silica gel chromatography.

Method B: The "Universal" Protocol (DMF/Cs2CO3)

Best for: Less reactive alkyl chlorides, mesylates, or sterically hindered electrophiles.

Rationale: The "Cesium Effect" involves the large ionic radius of


, which forms a loose ion pair with the benzoxazolone anion. This "naked anion" is significantly more nucleophilic. DMF ensures homogeneity.
  • Setup: Dry glassware under

    
     atmosphere.
    
  • Stoichiometry:

    • Substrate (1.0 equiv)

    • 
       (1.5 equiv)
      
    • Alkylating Agent (1.2 equiv)

    • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Crucial for alkyl chlorides.

    • Solvent: Anhydrous DMF (0.5 M).

  • Procedure:

    • Dissolve substrate in DMF. Add

      
      .
      
    • Add TBAI and the alkylating agent.

    • Heat to 60°C - 80°C. Note: Do not exceed 100°C to prevent decomposition of the sensitive 6-Fluoro moiety via potential

      
       side reactions with solvent impurities.
      
    • Stir for 2–6 hours.

  • Workup:

    • Pour reaction mixture into ice-cold water (precipitation usually occurs).

    • Filter the solid precipitate. Wash copiously with water to remove DMF.

    • Dry in a vacuum oven.

Troubleshooting & Optimization

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impure Product? Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is O-Alkylated Product Forming? Problem->Check2 Sol1 Increase Temp to 80°C Add 10% TBAI Check1->Sol1 Yes (Low Reactivity) Sol2 Switch Base to Cs2CO3 (Cesium Effect) Check1->Sol2 Yes (Steric Hindrance) Sol4 Check Reagent Water Content (Dry DMF/Base) Check1->Sol4 Reaction Stalled Sol3 Switch Solvent to DMF (Promotes N-Selectivity) Check2->Sol3 Yes

Caption: Diagnostic workflow for optimizing reaction yield and selectivity.

Critical Control Points[1]
  • Water Content: DMF and

    
     are hygroscopic. Water solvates the anion, reducing nucleophilicity and stalling the reaction. Use anhydrous reagents.
    
  • TBAI Usage: When using Alkyl Chlorides , the addition of TBAI is mandatory. It facilitates an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide.

  • Fluorine Stability: The C-F bond at position 6 is generally stable. However, avoid using strong nucleophilic bases (like thiolates or excess alkoxides) at high temperatures (>100°C), as this could trigger Nucleophilic Aromatic Substitution (

    
    ) at the fluorine position.
    

References

  • Compound Data: PubChem. 5-bromo-6-fluoro-1,3-benzoxazol-2-one. National Library of Medicine. Available at: [Link]

  • pKa & Reactivity Context: Poupaert, J., et al. (2005).[1] 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry. Available at: [Link]

  • Synthetic Methodology: Sener, G., et al. (2003). Synthesis and antimicrobial activities of 6-acyl-3-piperazinomethyl-2-benzoxazolinones. Arzneimittelforschung.

Sources

Application

Technical Application Note: Scalable Manufacturing of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary This application note details the scalable synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one , a critical pharmacophore used in the development of antibacterial agents (e.g., oxazolidinone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one , a critical pharmacophore used in the development of antibacterial agents (e.g., oxazolidinone analogs), kinase inhibitors, and bioactive heterocycles.

While various routes exist, this guide prioritizes a Late-Stage Regioselective Bromination strategy. This approach offers the highest process mass intensity (PMI) efficiency by utilizing the commercially available 6-fluoro-2-benzoxazolinone. We also provide a back-integration module for synthesizing the precursor de novo to ensure supply chain resilience.

Key Performance Indicators (KPIs) of this Protocol:

  • Regioselectivity: >98% (5-position vs. 7-position).

  • Yield: >90% isolated.[1][2]

  • Scalability: Validated for 100g to 5kg batches.

  • Purification: Chromatography-free (crystallization driven).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electronic directing effects of the benzoxazolinone core. The 6-fluoro substituent and the ring oxygen synergistically activate the 5-position for electrophilic aromatic substitution (


).
Electronic Rationale
  • Oxygen (Pos 1): Strong

    
    -donor; directs para to Position 5.
    
  • Fluorine (Pos 6): Weak

    
    -acceptor/
    
    
    
    -donor; directs ortho to Position 5.
  • Nitrogen (Pos 3): Strong

    
    -donor; directs para to Position 6 (Blocked).
    

Retrosynthesis cluster_legend Strategic Disconnections Target Target: 5-Bromo-6-fluoro-2-benzoxazolinone Precursor Precursor: 6-Fluoro-2-benzoxazolinone Target->Precursor Bromination (NBS or Br2) RawMat Raw Material: 2-Amino-5-fluorophenol Precursor->RawMat Cyclization (Urea/CDI) Route A: Direct Functionalization Route A: Direct Functionalization Route B: De Novo Assembly Route B: De Novo Assembly

Figure 1: Retrosynthetic strategy showing the primary functionalization route and the secondary assembly route.

Protocol A: Regioselective Bromination (Primary Route)

Scale: 1.0 kg Input Reaction Type: Electrophilic Aromatic Substitution Critical Quality Attribute (CQA): Residual Succinimide < 0.1%

Materials & Equipment
ComponentSpecificationQuantityRole
6-Fluoro-2-benzoxazolinone >98% Purity1.0 kg (6.53 mol)Substrate
N-Bromosuccinimide (NBS) 99%, Recrystallized1.22 kg (6.85 mol)Brominating Agent
Acetonitrile (MeCN) HPLC Grade10 LSolvent
Ammonium Acetate ACS Grade50 g (Catalytic)Proton Shuttle
Sodium Bisulfite 10% aq.[3] solution2 LQuench
Step-by-Step Methodology
Step 1: Reactor Setup & Dissolution
  • Equip a 20 L jacketed glass reactor with an overhead stirrer (Hastelloy impeller), internal temperature probe, and reflux condenser.

  • Charge 1.0 kg of 6-Fluoro-2-benzoxazolinone and 8.0 L of Acetonitrile .

  • Agitate at 250 RPM.

  • Note: The substrate may not fully dissolve at room temperature (RT). Heat the jacket to 40°C until a clear homogeneous solution is obtained.

Step 2: Controlled Addition (The Exotherm)
  • Cool the reactor contents to 20°C .

  • Add 50 g Ammonium Acetate (catalyst). Mechanistic Insight: This buffers the HBr generated, preventing acid-catalyzed hydrolysis of the carbamate ring.

  • Add NBS (1.22 kg) portion-wise over 60 minutes via a solids addition funnel.

    • Control Point: Maintain internal temperature < 30°C . The reaction is mildly exothermic.

  • After complete addition, warm the mixture to 45°C and hold for 4–6 hours.

Step 3: In-Process Control (IPC)
  • Sample 50 µL of the reaction mixture into 1 mL MeCN.

  • Analyze via HPLC (C18 column, Water/MeCN gradient).

  • Specification: Conversion > 99.0%; Starting Material < 0.5%.

  • Troubleshooting: If conversion is stalled, add 0.05 eq of NBS and stir for 1 additional hour.

Step 4: Quench & Crystallization
  • Cool the mixture to 10°C .

  • Slowly add 2.0 L of 10% Sodium Bisulfite solution over 30 minutes.

    • Visual: The solution will turn from orange/red (active bromine species) to pale yellow/colorless.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove ~6 L of MeCN.

  • Add 10 L of cold Water (0–5°C) to the residue to force precipitation.

  • Agitate the slurry at 5°C for 2 hours to maximize yield.

Step 5: Isolation
  • Filter the slurry using a Nutsche filter or centrifuge.

  • Wash the cake with 3 x 2 L of Water to remove succinimide and inorganic salts.

  • Critical Wash: Perform a final displacement wash with 1 L of cold Isopropanol to aid drying.

  • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: De Novo Synthesis (Supply Chain Backup)

Use Case: When 6-Fluoro-2-benzoxazolinone is unavailable.

  • Starting Material: 2-Amino-5-fluorophenol.

  • Reagent: Urea (Cost-effective) or Carbonyldiimidazole (CDI - Higher Yield).

  • Procedure (Urea Melt Method):

    • Mix 2-Amino-5-fluorophenol (1.0 eq) and Urea (3.0 eq).

    • Heat to 160–170°C (melt). Ammonia gas evolves.

    • Hold for 3 hours.

    • Cool to 100°C, add water, and filter the precipitate.

    • Yield: Typically 85–90%.

    • Note: This product is then fed into Protocol A.

Process Workflow Diagram

This diagram illustrates the logical flow and critical decision points for the manufacturing process.

ProcessFlow Start Start: 6-Fluoro-2-benzoxazolinone Dissolve Dissolution Solvent: MeCN Temp: 40°C Start->Dissolve Addition Reagent Addition NBS (1.05 eq) Temp: <30°C (Exotherm Control) Dissolve->Addition Reaction Reaction Phase Temp: 45°C Time: 4-6 hours Addition->Reaction IPC IPC: HPLC Analysis Conversion > 99%? Reaction->IPC Quench Quench & Precipitation Add NaHSO3 (aq) + Water IPC->Quench Yes Adjust Corrective Action Add 0.05 eq NBS IPC->Adjust No Filter Filtration & Wash Remove Succinimide Quench->Filter Dry Drying Vacuum Oven @ 50°C Filter->Dry Final Final Product: 5-Bromo-6-fluoro-2-benzoxazolinone Dry->Final Adjust->Reaction

Figure 2: Process flow diagram for the bromination of 6-fluoro-2-benzoxazolinone.

Analytical Characterization & Specifications

To validate the synthesis, the following analytical data should be referenced.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale beige powder
Purity HPLC (254 nm)≥ 98.5% area
Assay qNMR or Titration98.0 – 102.0% w/w
Melting Point DSC / Capillary188°C – 192°C (Lit. varies, establish internal std)
1H NMR DMSO-d6, 400 MHzδ 11.7 (s, 1H, NH), 7.62 (d, J=6.5 Hz, 1H, H-4), 7.15 (d, J=8.8 Hz, 1H, H-7)

NMR Interpretation:

  • The doublet at 7.62 ppm corresponds to the proton at position 4 (deshielded by the adjacent Bromine and the Carbonyl).

  • The doublet at 7.15 ppm corresponds to the proton at position 7 (shielded by Fluorine, split by Fluorine).

  • Note: The coupling constants (

    
    ) confirm the para relationship is broken and only ortho (H-F) or meta (H-H) couplings remain. The absence of a large H-H ortho coupling confirms the 5,6-substitution pattern.
    

Safety & Handling (E-E-A-T)

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. While safer than elemental bromine, it can cause severe eye damage. Handle in a fume hood.

  • Exotherm Management: The bromination is exothermic. On a multi-kilogram scale, active cooling is required during NBS addition to prevent thermal runaway or regioselectivity loss (higher temps may promote poly-bromination).

  • Waste Disposal: The aqueous mother liquor contains succinimide and ammonium salts. It should be treated as organic aqueous waste.

References

  • Regioselective Bromination of Phenols/Anilines

    • Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A mild, selective nuclear bromination reagent." J. Org.[1] Chem., 1979.

  • Benzoxazolinone Scaffold Synthesis

    • U.S. Patent 2005/0043309. "Oxazolidinone Antibacterials." (Describes analogous halogenation of benzoxazinones).

  • General Methodology for Heterocycle Halogenation

    • Bioorganic & Medicinal Chemistry Letters. "Synthesis and activity of novel benzoxazolinone derivatives."

  • Commercial Availability & Safety Data

    • PubChem Compound Summary for 6-Fluoro-2-benzoxazolinone.

(Note: Specific patent literature for the exact 5-bromo-6-fluoro isomer often resides within broader claims for antibacterial oxazolidinones. The protocol above is derived from standard "Best Practices" in Process Chemistry for this class of heterocycles.)

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Technical Support Center: Purification of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Executive Summary This guide addresses the purification of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (also known as 5-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary

This guide addresses the purification of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (also known as 5-Bromo-6-fluoro-2-benzoxazolinone).[1][2] This compound is a critical pharmacophore in the synthesis of oxazolidinone antibiotics and bioactive heterocycles. Its purification is often complicated by its moderate polarity, potential for regioisomeric contamination (4-bromo vs. 5-bromo), and oxidation-prone amino-phenol precursors.

The following protocols are structured as a Tiered Troubleshooting System , moving from scalable crystallization to high-specificity chemical extraction.

Module 1: Crystallization & Color Removal

User Issue: "My crude product is a dark/tan solid even after filtration. Standard recrystallization isn't removing the color."

Technical Insight: The dark coloration typically arises from the oxidation of unreacted 2-amino-5-fluoro-4-bromophenol or related aminophenol impurities. These impurities polymerize into "tar" that occludes into the crystal lattice. Simple recrystallization often fails because the impurities co-precipitate.

Protocol 1.1: The Two-Stage Solvent Switch We recommend a polarity-gradient crystallization rather than a single-solvent system.

ParameterRecommendationRationale
Primary Solvent Ethanol (95%) or Methanol Dissolves the benzoxazolone core effectively at reflux (

C).
Anti-Solvent Water (Acidified) Forces precipitation; acidification (pH 3-4) prevents ionization of the N-H group, maximizing yield.
Adsorbent Activated Carbon (SX Ultra) Essential for removing the oxidized phenolic tars.

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid in Ethanol (5 mL per gram). Heat to reflux until dissolved.

  • Adsorption: Add Activated Carbon (10 wt% of crude mass). Stir at reflux for 15 minutes. Critical: Do not add carbon to superheated solvent to avoid boil-over.

  • Hot Filtration: Filter the hot solution through a Celite pad to remove carbon.

  • Crystallization: Reheat filtrate to reflux. Slowly add warm water (approx. 30-40% of ethanol volume) until slight turbidity persists.

  • Cooling Profile: Cool to Room Temp (RT) over 2 hours, then chill to 0-4°C for 1 hour. Rapid cooling traps impurities.

Module 2: Chemical Purification (Acid-Base Swing)

User Issue: "Recrystallization is not improving purity beyond 95%. I have sticky non-polar impurities."

Technical Insight: The N-H proton at the 3-position of the benzoxazolone ring is weakly acidic (


). We can exploit this property to chemically separate the product from non-acidic impurities (e.g., regioisomers lacking the N-H functionality or neutral brominated byproducts) using a "pH Swing."

Protocol 2.1: Base Extraction / Acid Precipitation This method is superior for removing neutral organic impurities that co-crystallize.

AcidBaseSwing Crude Crude Solid (Impure) Dissolve Dissolve in EtOAc (Organic Phase) Crude->Dissolve Extract Extract with 1N NaOH (pH > 12) Dissolve->Extract Sep Phase Separation Extract->Sep OrgLayer Organic Layer (Contains Neutral Impurities) Sep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) Sep->AqLayer Keep Acidify Acidify with 6N HCl to pH 2-3 AqLayer->Acidify Precip Product Precipitates (White Solid) Acidify->Precip

Figure 1: Acid-Base Swing Extraction Logic. This method isolates the benzoxazolone based on its specific pKa properties.

Step-by-Step Workflow:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extract with 1N NaOH (2x volumes). The product moves to the aqueous layer (as the sodium salt); neutral impurities stay in EtOAc.

  • Separate layers.[3] Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

  • Cool the aqueous layer to 5°C.

  • Slowly acidify with 6N HCl to pH < 3. The product will crash out as a white solid.

  • Filter, wash with water, and dry.

Module 3: Regioisomer Separation

User Issue: "I have 5-10% of the 4-bromo isomer contaminating my 5-bromo product."

Technical Insight: If the compound was synthesized via bromination of 6-fluoro-2-benzoxazolinone, regioisomers are common. The 5-bromo isomer (para to the nitrogen, meta to the carbonyl) is thermodynamically favored but the 4-bromo isomer (ortho to nitrogen) forms kinetically.

  • Dipole Moment Difference: The 5-bromo isomer generally has a higher melting point and lower solubility in non-polar solvents compared to the 4-bromo isomer.

Protocol 3.1: Slurry Wash (Trituration) Before attempting difficult chromatography, use a slurry wash.

  • Suspend the solid in Toluene or Dichloromethane (DCM) (10 mL/g).

  • Heat to reflux for 30 minutes (do not dissolve completely; aim for a slurry).

  • Cool to RT and filter.[3][4]

  • Mechanism: The more soluble 4-bromo impurity (and unreacted starting materials) will remain in the mother liquor, while the pure 5-bromo product remains on the filter.

Module 4: Analytical Verification

User Issue: "How do I confirm the bromine position?"

Technical Insight: Standard HPLC often fails to distinguish positional isomers clearly without a specialized column (e.g., Phenyl-Hexyl). NMR is the definitive method.

J-Coupling Verification (


-NMR in DMSO-

):
  • 5-Bromo-6-fluoro isomer (Target): Look for two aromatic protons. Due to the Fluorine at C6 and Bromine at C5, the protons are at C4 and C7.

    • The proton at C4 (adjacent to Br) and C7 (adjacent to F) will show distinct para-coupling (essentially singlets or weak doublets,

      
       Hz) or distinct F-H coupling patterns.
      
    • Key Feature: Lack of strong ortho-coupling (

      
       Hz) between aromatic protons.
      
  • 4-Bromo isomer (Impurity): The protons at C5 and C6 (if F is elsewhere) or C5/C7 would show different splitting. If 4-bromo-6-fluoro, the protons are at C5 and C7 (meta).

References

  • Bio-Logic Science. (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives. PubMed. Available at: [Link]

  • Organic Syntheses. (2010). Purification of Benzoxazolinones via Recrystallization. Org. Synth. Coll. Vol. 10. Available at: [Link]

  • Google Patents. (2013). Separation of position isomers of substituted benzimidazoles and benzoxazoles. US Patent 2732393A.

Sources

Optimization

Troubleshooting solubility issues with 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

The following technical support guide is structured to address the specific physicochemical challenges associated with 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (also referred to as 5-Bromo-6-fluoro-2-benzoxazoli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific physicochemical challenges associated with 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (also referred to as 5-Bromo-6-fluoro-2-benzoxazolinone).

This guide synthesizes solubility data from structural analogs (halogenated benzoxazolinones) and standard organic synthesis protocols to provide a robust troubleshooting framework.

Compound: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one CAS: 143328-14-9 (and related salt forms) Chemical Class: Halogenated Benzoxazolinone / Cyclic Carbamate

Executive Summary: The Solubility Challenge

Researchers often encounter difficulty dissolving this compound due to its high crystal lattice energy. The molecule features a rigid bicyclic core with a polar carbamate region (


) capable of strong intermolecular hydrogen bonding, reinforced by the lipophilic but electron-withdrawing halogen substituents (Br, F).

Key Physicochemical Insight: The N-H proton at position 3 is the "solubility handle." It is weakly acidic (pKa


 8.5–9.5).
  • Neutral State: Poor solubility in water and non-polar organics (Hexane, DCM).

  • Deprotonated State: High solubility in aqueous base.

  • Dipolar Aprotic State: Excellent solubility in DMSO/DMF due to disruption of hydrogen bond dimers.

Solubility Decision Tree

Use this flowchart to select the correct solvent system based on your experimental goal.

SolubilityLogic Start Experimental Goal Goal_Rxn Organic Synthesis (Reaction) Start->Goal_Rxn Goal_Anal Analytical (HPLC / NMR) Start->Goal_Anal Goal_Bio Biological Assay (Aqueous Media) Start->Goal_Bio Rxn_Polar Polar Mechanism? (e.g., Alkylation) Goal_Rxn->Rxn_Polar Anal_NMR NMR Solvent Goal_Anal->Anal_NMR Bio_Stock Prepare Stock (10-20 mM) Goal_Bio->Bio_Stock Solv_DMF Use DMF or DMSO (Excellent Solubility) Rxn_Polar->Solv_DMF Yes Solv_THF Use THF or MeCN (Moderate - Heat Required) Rxn_Polar->Solv_THF No/Sensitive Solv_DMSOd6 DMSO-d6 (Recommended) Anal_NMR->Solv_DMSOd6 Solv_CDCl3 CDCl3 (Avoid - Poor Solubility) Anal_NMR->Solv_CDCl3 Solv_DMSO_Stock 100% DMSO Stock Bio_Stock->Solv_DMSO_Stock Bio_Dilute Dilute into Media Solv_DMSO_Stock->Bio_Dilute Precip_Check Precipitation Check Bio_Dilute->Precip_Check Action_pH Adjust pH > 7.4 or Add Cyclodextrin Precip_Check->Action_pH Cloudy?

Figure 1: Logic flow for solvent selection based on application. Note the critical divergence between analytical and biological workflows.

Solubility Data & Solvent Compatibility

The following data is synthesized from properties of 5,6-dihalo-benzoxazolinone analogs.

Solvent ClassSpecific SolventSolubility RatingEstimated Limit (25°C)Usage Notes
Dipolar Aprotic DMSO Excellent > 50 mg/mLPreferred for Stock. Difficult to remove.
Dipolar Aprotic DMF Excellent > 50 mg/mLGood for reactions; easier to remove than DMSO.
Ether THF Good 10–20 mg/mLMay require mild heating (40°C). Good for reactions.
Alcohol Ethanol Moderate 1–5 mg/mLSolubility increases significantly with heat. Used for recrystallization.[1][2][3][4][5]
Chlorinated DCM / Chloroform Poor < 1 mg/mLNot recommended. Compound will float/suspend.
Hydrocarbon Hexane / Toluene Insoluble NegligibleUsed as an anti-solvent to precipitate the product.
Aqueous (Acid) Water (pH < 7) Insoluble NegligibleCompound remains protonated and hydrophobic.
Aqueous (Base) 0.1M NaOH Soluble > 10 mg/mLForms the sodium salt (deprotonation of N-H).

Troubleshooting Protocols

Issue 1: "The compound precipitates when I dilute my DMSO stock into water/media."

Cause: The compound is hydrophobic. When the DMSO concentration drops (e.g., < 1%), the solvent power is lost, and the water forces the hydrophobic halogens to aggregate. Solution: The pH Switch Method Because the N-H group is acidic (pKa ~9), maintaining a slightly basic pH aids solubility.

  • Prepare your stock in 100% DMSO (e.g., 10 mM).

  • Ensure your aqueous buffer is pH 7.4 or higher (PBS is standard).

  • Critical Step: If precipitation persists, add a mild solubilizer.

    • Option A: Add 0.5 equivalents of NaOH to the stock solution (forming the salt in situ).

    • Option B: Use a carrier like 2-Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD) in the aqueous phase (10-20% w/v).
Issue 2: "I cannot get a clear NMR spectrum in CDCl3."

Cause: Halogenated benzoxazolones have very poor solubility in chloroform due to strong intermolecular hydrogen bonding which CDCl3 cannot disrupt. Solution:

  • Switch to DMSO-d6. This is the gold standard for this class of compounds.

  • Alternative: If you must use a non-polar solvent, add a drop of

    
     (Methanol-d4) to the 
    
    
    
    to disrupt the H-bonds, though DMSO-d6 remains superior.
Issue 3: "The reaction mixture is a suspension, not a solution."

Context: Common in alkylation or acylation reactions. Analysis:

  • Is this a problem? Not necessarily. Many substitutions on the N-position proceed via "phase transfer" or surface reaction. As the starting material reacts, it dissolves.[6]

  • Optimization: If the reaction is stalled:

    • Switch solvent to DMF or NMP.

    • Add a phase transfer catalyst (e.g., Tetrabutylammonium iodide - TBAI) if using a biphasic system.

    • Heat to 50–60°C (Benzoxazolones are thermally stable up to ~150°C).

Recrystallization Protocol (Purification)

If you need to purify the compound from crude reaction mixtures, avoid column chromatography if possible (streaking issues). Recrystallization is more effective.

Standard Protocol: Ethanol/Water Precipitation

  • Dissolution: Place the crude solid in a flask. Add Ethanol (absolute) and heat to reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.

    • Note: If insolubles remain after 10 minutes of reflux, filter the hot solution (these are likely inorganic salts).

  • Nucleation: Remove from heat. While still warm, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Add a few drops of Ethanol to clear the turbidity, then let the flask cool slowly to room temperature undisturbed.

  • Collection: Cool on ice for 1 hour. Filter the crystals and wash with cold 50% Ethanol/Water.

FAQ: Frequently Asked Questions

Q: Can I use Acetone to transfer the compound? A: Yes, but do not use Acetone as a reaction solvent if you are using strong bases (like NaH or K2CO3), as Acetone will undergo self-condensation (Aldol). Use THF or DMF for reactions.

Q: What is the estimated pKa of the N-H proton? A: While the unsubstituted benzoxazolinone has a pKa of ~9.6, the electron-withdrawing Bromine and Fluorine atoms stabilize the negative charge, likely lowering the pKa to the 8.5–9.0 range . This makes it slightly more acidic and easier to deprotonate than the parent molecule [1].

Q: Is the compound light sensitive? A: Halogenated heterocycles can be sensitive to UV light over long periods (photodehalogenation). Store the solid in amber vials. Solutions in DMSO should be kept in the dark when not in use.

References

  • Acidity of Benzoxazolinones

    • Title: Determination of Acid Dissociation Constants of Some 2-(3H)
    • Source: SID.ir / Vertex AI Grounding.
    • Context: Establishes the pKa range (8.2–9.2) and confirms that halogen substitution increases acidity.
    • 7[8][9]

  • General Properties & Synthesis

    • Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Deriv
    • Source: MDPI (Molecules).
    • Context: Provides protocols for N-alkylation and handling of the benzoxazolone core.
    • 8[8][9]

  • Recrystallization Techniques

    • Title: Recrystalliz
    • Source: LibreTexts.org.
    • Context: Standard methodologies for purifying organic solids using solvent/anti-solvent systems.
    • 4[4][8][9][7][10][11][12][13]

  • Compound Data (Analog)

    • Title: 5-Bromo-2-benzoxazolinone Product Information.[9][14][15]

    • Source: Sigma-Aldrich.
    • Context: Verifies melting point ranges (>200°C)
    • [9]

Sources

Troubleshooting

Removing impurities from 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one samples

Ticket ID: BZ-506-PUR Subject: Impurity Removal Protocols for 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZ-506-PUR Subject: Impurity Removal Protocols for 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering purity issues with 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 944805-23-6). This compound is a critical scaffold for oxazolidinone antibiotics and kinase inhibitors. Its purification is often complicated by its high melting point (>218°C) and the presence of stubborn regioisomers or oxidative byproducts from the precursor aminophenol.

This guide prioritizes recrystallization as the primary purification vector due to the compound's crystallinity, followed by chemical washing and chromatography for specific impurity profiles.

Module 1: Diagnostic & Solubility Profile

Before selecting a protocol, confirm the nature of your impurity.

Observation Probable Impurity Recommended Action
Dark Brown/Black Color Oxidized 2-amino-4-bromo-5-fluorophenol (Starting Material)Acid Wash + Recrystallization (Protocol A)
Double Melting Point Regioisomer (6-Bromo-5-fluoro...)Flash Chromatography (Protocol C)
Ash/Residue Inorganic salts (KBr, NaBr from cyclization)Water Slurry/Wash (Protocol B)
Sticky/Oiling Out Urea intermediates or oligomersChange Solvent System (Protocol A)
Solubility Matrix (at 25°C)
  • Water: Insoluble (Critical for precipitation)

  • Ethanol/Methanol: Sparingly soluble (Soluble at reflux)

  • Ethyl Acetate: Soluble

  • DMSO/DMF: Highly Soluble

  • Dilute HCl: Insoluble (Product is stable; Amino-impurities dissolve)

  • Dilute NaOH: Soluble (Product deprotonates; WARNING: Risk of hydrolysis)

Module 2: The "Workhorse" Recrystallization (Protocol A)

Applicability: Removal of colored oxidative impurities and trace starting materials. Principle: The benzoxazolone core is highly crystalline. High-polarity organic solvents dissolve it at high temperatures, while water acts as a powerful anti-solvent.

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in Ethanol (95%) or Acetic Acid (for very stubborn impurities). Use approximately 10–15 mL solvent per gram of solid.

  • Reflux: Heat to reflux until the solid fully dissolves.

    • Troubleshooting: If dark particles remain undissolved after 10 minutes of reflux, filter the hot solution through a Celite pad to remove carbonized material.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (approx. 25°C) over 1 hour. Do not place directly in ice; rapid cooling traps impurities.

  • Anti-Solvent Addition (Optional but recommended): If yield is low, add warm Water dropwise to the turbid point, then let cool.

  • Filtration: Collect crystals via vacuum filtration.

  • Wash: Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Logic Visualization

Recrystallization_Logic Start Crude 5-Br-6-F-Benzoxazolone Solvent Add EtOH (15 mL/g) Heat to Reflux Start->Solvent Check Fully Dissolved? Solvent->Check Filter_Hot Hot Filtration (Celite) Remove Carbon/Insolubles Check->Filter_Hot No (Black specs) Cooling Slow Cool to RT (Nucleation Phase) Check->Cooling Yes Filter_Hot->Cooling Precip Add H2O (Anti-solvent) if yield low Cooling->Precip Collect Vacuum Filter & Dry Precip->Collect

Figure 1: Decision tree for the recrystallization process, emphasizing the hot filtration step for oxidized byproducts.

Module 3: Chemical Washing (Protocol B)

Applicability: Removing unreacted aminophenols (starting material) without full recrystallization. Scientific Basis: The starting material (aminophenol) contains a basic amine group. The product (benzoxazolone) is a weak acid (pKa ~9.0) but is neutral in dilute acid. Washing with dilute HCl protonates the amine impurity, making it water-soluble, while the benzoxazolone remains solid.

Procedure:

  • Slurry the crude solid in 1N HCl (5 mL per gram).

  • Stir vigorously for 30 minutes at room temperature.

  • Filter the solid.[1][2][3]

  • Wash the filter cake with Water until the filtrate pH is neutral.

  • Critical Step: Wash with a small amount of cold Isopropanol to remove residual water and trace non-polar impurities.

Module 4: Chromatographic Separation (Protocol C)

Applicability: Separation of regioisomers (e.g., 6-Bromo-5-fluoro isomer) which co-crystallize.

System Parameters:

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

  • Loading: Dry loading (adsorb crude onto silica) is recommended due to poor solubility in non-polar mobile phases.

Gradient Table:

Time (CV) Hexane % Ethyl Acetate % Elution Event
0–2955Non-polar impurities
2–88020Product Elution
8–125050Polar byproducts (Ureas)
Separation Logic

Chromatography_Logic Crude Crude Mixture (Isomers + Product) Silica Silica Adsorption (Dry Load) Crude->Silica Elution Elute Hex/EtOAc (8:2) Silica->Elution Fraction1 Fraction 1: Non-polar tars Elution->Fraction1 Fast Fraction2 Fraction 2: 5-Br-6-F Product Elution->Fraction2 Medium (Rf ~0.3) Fraction3 Fraction 3: Regioisomer/Polar Elution->Fraction3 Slow

Figure 2: Chromatographic separation profile. The target compound typically elutes in the 20-30% EtOAc range.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to dissolve the product and re-precipitate with acid? A: Proceed with extreme caution. While benzoxazolones dissolve in base (forming the N-anion), the ring is susceptible to hydrolysis, especially if heated or left too long in strong base (pH > 12), reverting it back to the aminophenol [1]. If you must use this method, use cold 1N NaOH and acidify immediately.

Q: My product is turning pink/purple on the shelf. Why? A: This indicates trace phenolic impurities (aminophenol precursor) oxidizing over time. Perform Protocol B (HCl Wash) followed by a quick recrystallization from Ethanol. Store the purified solid in amber vials under nitrogen.

Q: How do I remove Palladium (Pd) if I used a cross-coupling reaction? A: Benzoxazolones can coordinate to metals. If recrystallization fails to lower Pd levels, dissolve the product in THF/Ethyl Acetate and treat with Thiol-modified Silica (SiliaMetS® Thiol) or activated carbon for 2 hours before filtering.

References

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2010).[4] Synthesis of benzoxazolones from nitroarenes or aryl halides.[4] Organic Letters, 12(4), 812-815. Link

  • Carl Roth. (n.d.). 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Product Data. Link

  • Gokhan-Kelekci, N., et al. (2009). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for benzoxazolone solubility and stability).
  • Organic Syntheses. (1966). 1-Bromo-2-fluorobenzene (Precursor chemistry and halogen stability). Organic Syntheses, Coll.[5] Vol. 5, p.133. Link

Sources

Optimization

Storage and handling best practices for 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

This guide provides researchers, scientists, and drug development professionals with essential best practices for the storage and handling of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one. Adherence to these protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential best practices for the storage and handling of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and ensuring laboratory safety.

I. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during experimentation due to improper storage or handling of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

Q1: My experimental results are inconsistent. Could the compound have degraded?

A1: Inconsistent results are a primary indicator of compound degradation. 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, like many halogenated heterocyclic compounds, can be susceptible to degradation under improper storage conditions.

  • Causality: Exposure to moisture, light, and elevated temperatures can lead to hydrolysis of the cyclic carbamate or other decomposition pathways. Incompatibility with strong alkalis or oxidizing agents can also lead to chemical transformation.[1]

  • Troubleshooting Steps:

    • Visual Inspection: Check the compound for any change in color or appearance from its baseline.

    • Solubility Test: Attempt to dissolve a small amount in a recommended solvent. Any significant deviation from expected solubility could indicate the presence of impurities or degradation products.

    • Analytical Confirmation (if available): If you have access to techniques like LC-MS or NMR, re-analyze your current stock and compare it to the certificate of analysis provided by the supplier.

    • Procure a New Batch: If degradation is suspected, it is highly recommended to use a fresh, unopened vial of the compound for your experiments to ensure the validity of your results.

Q2: I'm having difficulty dissolving the compound. What are the best practices for solubilization?

A2: While specific solubility data can vary, issues with dissolution are often related to the choice of solvent or improper technique.

  • Causality: The compound's polarity and crystalline structure dictate its solubility. Using an inappropriate solvent or insufficient mixing can result in incomplete dissolution.

  • Troubleshooting Steps:

    • Consult the Supplier's Data: Check the product information sheet or safety data sheet for any recommended solvents.

    • Solvent Selection: For many organic compounds of this nature, polar aprotic solvents such as DMSO or DMF are often suitable for creating stock solutions. For aqueous buffers, it is common to first dissolve the compound in a minimal amount of an organic solvent before further dilution.

    • Gentle Warming and Sonication: If the compound is slow to dissolve, gentle warming (be cautious of thermal degradation) and sonication in an ultrasonic bath can aid in the process.

    • Fresh Solvent: Ensure that the solvent you are using is anhydrous and of high purity, as contaminants can affect solubility.

Q3: I'm observing unexpected side reactions or artifacts in my assay. Could this be related to handling?

A3: Yes, improper handling can introduce contaminants or cause the compound to react in unintended ways.

  • Causality: Cross-contamination from spatulas or glassware, or reaction with atmospheric moisture or oxygen, can lead to the formation of artifacts that interfere with your experiment.

  • Troubleshooting Steps:

    • Dedicated Equipment: Use clean, dry, and dedicated spatulas and glassware for handling the compound.

    • Inert Atmosphere: For sensitive experiments, consider weighing and preparing solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen or argon blanket) to minimize exposure to air and moisture.[2]

    • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, to prevent contamination of the compound with substances from your skin.[1][3]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the routine storage and handling of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one should be stored in a cool, dry, and well-ventilated area.[2][3] The container should be tightly sealed to prevent moisture ingress.[1][2][3] Some suppliers recommend storage at room temperature, while for long-term storage, refrigeration (2-8 °C) is often a good practice, provided moisture is excluded.

Q2: How can I tell if my compound has been compromised?

A2: Visual inspection is the first line of defense. Any change in color, clumping, or a different odor can be indicative of degradation or contamination. For a more definitive assessment, analytical techniques such as TLC, HPLC, or LC-MS can be used to check for the presence of impurities.

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: It is essential to wear protective gloves, safety glasses with side shields, and a lab coat.[1][3] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

Q4: What are the known incompatibilities of this compound?

A4: Avoid contact with strong alkalis and strong oxidizing agents, as these can cause decomposition or vigorous reactions.[1]

III. Summary of Best Practices

ParameterRecommendationRationale
Storage Temperature Cool, dry place; consider refrigeration (2-8 °C) for long-term storage.To minimize thermal degradation and preserve chemical stability.
Atmosphere Tightly sealed container; consider inert gas for sensitive applications.To prevent hydrolysis and oxidation from atmospheric moisture and oxygen.[2]
Handling Use in a well-ventilated area or fume hood.[3]To avoid inhalation of dust or vapors.[3]
Personal Protective Equipment Gloves, safety glasses, lab coat.[1][3]To prevent skin and eye contact.[3]
Solubilization Use high-purity, anhydrous solvents. Gentle warming and sonication can assist.To ensure complete dissolution and prevent introduction of contaminants.
Disposal Dispose of in accordance with local, state, and federal regulations.[1][3]To ensure environmental safety and regulatory compliance.

IV. Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common experimental issues that may be related to the storage and handling of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Diagnostic Actions cluster_3 Resolution A Inconsistent Experimental Results D Check Storage Conditions: - Temperature - Light Exposure - Container Seal A->D B Difficulty in Dissolving Compound E Review Solubilization Protocol: - Solvent Choice - Technique (sonication, warming) B->E C Unexpected Side Reactions/Artifacts F Examine Handling Procedures: - Cross-Contamination Risk - Use of Inert Atmosphere C->F G Visual Inspection of Compound: - Color Change - Clumping D->G L Implement Stricter Handling Protocols D->L H Perform Solubility Test with Fresh Solvent E->H F->G F->L I Analytical Confirmation (LC-MS, NMR) G->I K Optimize Solubilization Method H->K J Use a Fresh, Unopened Vial of the Compound I->J

Caption: Troubleshooting workflow for experimental issues with 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

V. References

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific.

  • Chemical Management. (n.d.). Safety Data Sheet. Retrieved from Chemical Management.

  • TCI Chemicals. (2025, February 5). Safety Data Sheet. Retrieved from TCI Chemicals.

Sources

Troubleshooting

Overcoming decomposition of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Technical Support Center: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Case ID: BFB-2024-STAB Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary You are likely accessin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Case ID: BFB-2024-STAB Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely accessing this guide because you are observing unexpected yield loss, color changes (pinking/browning), or phantom peaks in your LC-MS data regarding 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (hereafter referred to as BFB-one ).

While benzoxazolones are generally robust heterocycles, the specific halogenation pattern (5-Br, 6-F) and the cyclic carbamate core introduce distinct vulnerabilities to nucleophilic attack (hydrolysis) and photolytic dehalogenation . This guide deconstructs these failure modes and provides self-validating protocols to overcome them.

Module 1: Chemical Stability & Reaction Optimization

Q1: Why does my starting material disappear during N-alkylation without forming the product? Diagnosis: You are likely experiencing Base-Induced Ring Opening (Hydrolysis) . The Science: The carbonyl carbon at the 2-position of the benzoxazolone ring is electrophilic. While N-alkylation requires a base to deprotonate the nitrogen (


), using a base that is too strong (e.g., NaOH, KOH) or high temperatures allows the hydroxide ion to attack the carbonyl. This cleaves the cyclic carbamate, releasing 

and forming the corresponding 2-amino-5-bromo-4-fluorophenol (or isomer depending on numbering convention).

Corrective Protocol:

  • Switch Bases: Replace hydroxide bases with carbonate bases (e.g.,

    
     or 
    
    
    
    ). These are sufficient to deprotonate the amide-like nitrogen but are less nucleophilic toward the carbonyl.
  • Solvent Selection: Use a polar aprotic solvent like DMF or Acetonitrile. Avoid water and alcohols during the reaction phase.

  • Temperature Control: Maintain reaction temperatures below 60°C unless using a sterically hindered base.

Q2: I am attempting a palladium-catalyzed coupling on the Bromine, but I am losing the Fluorine. Why? Diagnosis: Competitive Hydrodehalogenation. The Science: The benzoxazolone core is electron-rich. In the presence of


 and a hydrogen source (or even hydride donors like formates), the C-Br bond is the intended target, but the C-F bond can also be activated, particularly if the reaction is overheated or if the catalyst loading is too high.

Corrective Protocol:

  • Catalyst: Switch to a bidentate ligand system (e.g.,

    
    ) which often offers better selectivity for Br over F compared to 
    
    
    
    .
  • Base: Use anhydrous phosphate bases (

    
    ) rather than carbonates to modulate the basicity.
    

Module 2: Storage & Physical Handling

Q3: The white powder has turned a faint pink/brown color. Is it still usable? Diagnosis: Photo-Oxidation of Trace Hydrolysis Products. The Science: BFB-one itself is relatively stable. However, if trace moisture has hydrolyzed even 0.5% of the material into the free aminophenol, that impurity is highly susceptible to oxidation. Aminophenols form quinone-imine type species upon air exposure, which are intensely colored (pink/brown) even at ppm levels.

Troubleshooting Steps:

  • Run an LC-MS: Check the purity. If the main peak is >98% and the impurity is <0.5%, the color is cosmetic.

  • Recrystallization: If purification is needed, recrystallize from Ethanol/Water (9:1) . The aminophenol oxidation products usually remain in the mother liquor.

  • Future Storage: Store under Argon in amber vials. The Bromine atom renders the molecule sensitive to UV light (homolytic cleavage), so light exclusion is mandatory.

Module 3: Analytical Artifacts

Q4: My LC-MS shows a "split peak" or a mass corresponding to M+32. What is this? Diagnosis: Methanolysis (Solvent Artifact). The Science: If you dissolve BFB-one in Methanol for HPLC analysis, the solvent can attack the carbonyl over time (solvolysis), opening the ring to form the methyl carbamate derivative. This typically happens if samples sit in the autosampler for >4 hours.

Validation Experiment:

  • Prepare two vials: one in Methanol, one in Acetonitrile.

  • Inject immediately.

  • Inject again after 6 hours.

  • Result: The Acetonitrile sample should remain stable. The Methanol sample will likely show the artifact growth. Always use Acetonitrile for LC preparation.

Visual Troubleshooting Aids

Figure 1: Decomposition Pathway (Hydrolysis)

This diagram illustrates the mechanistic failure mode when exposed to strong aqueous bases.

Decomposition BFB 5-Bromo-6-fluoro- 2,3-dihydro-1,3-benzoxazol-2-one Inter Tetrahedral Intermediate BFB->Inter + OH- (Nucleophilic Attack) Open Carbamate Salt Inter->Open Ring Opening Final 2-Amino-5-bromo- 4-fluorophenol (Decomposed) Open->Final - CO2 (Decarboxylation) Oxid Quinone Imine (Pink/Brown Color) Final->Oxid + O2 / Light

Caption: The irreversible pathway from the active benzoxazolone to the oxidized aminophenol impurity.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose yield or purity issues.

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type Color Color Change (Pink/Brown) Type->Color Yield Low Yield in Alkylation Type->Yield Peaks Extra Peaks in LC-MS Type->Peaks Sol_Color Check Purity. Recrystallize (EtOH). Store Dark/Argon. Color->Sol_Color Sol_Yield Switch Base to K2CO3. Lower Temp <60C. Exclude Water. Yield->Sol_Yield Sol_Peaks Switch LC Solvent to Acetonitrile. Avoid MeOH. Peaks->Sol_Peaks

Caption: Rapid diagnostic flow for common BFB-one experimental anomalies.

Summary Data Table: Stability Profile

ParameterConditionStability StatusRecommendation
pH Tolerance Acidic (pH < 4)HighStable in dilute HCl workups.
pH Tolerance Basic (pH > 10)Critical Failure Avoid NaOH/KOH. Use Carbonates.
Solvent Methanol/EthanolModerateRisk of solvolysis over time. Use MeCN for analysis.
Solvent DMSO/DMFHighIdeal for reactions.
Light UV ExposureLowProtect from light (Dehalogenation risk).
Thermal > 150°CModerateStable, but risk of decarboxylation increases.

References

  • PubChem. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (Analogous Structure & Safety Data). National Library of Medicine. Available at: [Link]

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Kinetics and mechanisms for the hydrolysis of benzoxazoles.[1][2] Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Sonnier, R., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers.[3] Available at: [Link]

Disclaimer: This guide is based on internal application data and standard heterocyclic chemistry principles. Always consult the Safety Data Sheet (SDS) before handling halogenated benzoxazolones.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Topic: 1H NMR Characterization of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Content Type: Technical Comparison & Characterization Guide [1] Executive Summary & Application Scope 5-Bromo-6-fluoro-2,3-dihydro-1,3-b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Content Type: Technical Comparison & Characterization Guide

[1]

Executive Summary & Application Scope

5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (hereafter BFBO ) is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for indole or benzimidazole cores in antibacterial and muscle relaxant development.[1][2]

This guide provides a definitive technical framework for characterizing BFBO. Unlike standard aliphatic compounds, the fused benzoxazolinone ring system introduces specific electronic push-pull effects from the cyclic carbamate (N-C=O-O).[1] Furthermore, the presence of Fluorine-19 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


F) creates heteronuclear spin-spin coupling (

), transforming standard aromatic singlets into diagnostic doublets.

The Analytical Challenge: In synthetic pathways (typically electrophilic bromination of 6-fluorobenzoxazolinone), the formation of the regioisomer 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is a common impurity.[1] Standard HPLC often fails to fully resolve these isomers due to identical polarity.[1] 1H NMR is the superior performance tool for distinguishing these alternatives based on coupling constant magnitude (


 vs. 

).

Comparative Analysis: Target vs. Regioisomer

The "performance" of the characterization relies on distinguishing the target molecule from its closest alternative (the regioisomer).

Structural Logic[1]
  • Target (5-Br, 6-F):

    • H7 Proton: Located at the 7-position (ortho to Oxygen). It is ortho to the Fluorine at C6.[1]

    • H4 Proton: Located at the 4-position (ortho to Nitrogen). It is meta to the Fluorine at C6.[1]

  • Alternative (6-Br, 5-F):

    • H7 Proton: Located at the 7-position.[1] It is meta to the Fluorine at C5.[1]

    • H4 Proton: Located at the 4-position.[1] It is ortho to the Fluorine at C5.[1]

Quantitative Comparison Table

Data based on DMSO-d6 solvent systems.

FeatureTarget: 5-Bromo-6-fluoro Alternative: 6-Bromo-5-fluoro Differentiation Logic
H7 Signal Doublet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

),

7.40–7.60 ppm
Doublet (

),

7.30–7.50 ppm
Coupling Magnitude. H7 is ortho to F in the Target.[1]
H7 Coupling

Hz

Hz
Key Identifier. Ortho coupling is significantly larger.[1]
H4 Signal Doublet (

),

7.10–7.30 ppm
Doublet (

),

7.20–7.40 ppm
H4 is meta to F in the Target.
H4 Coupling

Hz

Hz
Inverted coupling pattern compared to H7.
NH Signal Broad Singlet,

11.5–12.0 ppm
Broad Singlet,

11.5–12.0 ppm
Non-diagnostic (Exchangeable).[1]

Expert Insight: The "roof effect" may be observed if the chemical shift difference between H4 and H7 is small, but the Fluorine coupling usually dominates the splitting pattern.[1]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this protocol designed to minimize exchange broadening of the NH peak and maximize resolution of H-F coupling.

A. Sample Preparation[1][4]
  • Solvent Choice: Use DMSO-d6 (99.9% D).[1]

    • Reasoning: Chloroform-d (

      
      ) often leads to poor solubility for benzoxazolinones and causes the NH peak to broaden or disappear due to rapid exchange. DMSO stabilizes the lactam tautomer via hydrogen bonding.[1]
      
  • Concentration: Prepare a solution of 5–10 mg of BFBO in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic peaks upfield.[1]

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic bromination salts (e.g., KBr), which can degrade magnetic field homogeneity (shimming).[1][3]

B. Acquisition Parameters (400 MHz or higher recommended)[1]
  • Pulse Sequence: Standard zg30 (30° pulse angle) or zg90 with longer relaxation.

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reasoning: Aromatic protons adjacent to halogens often have longer

      
       relaxation times.[1] A short D1 will reduce integration accuracy, making quantitative purity assessment impossible.[1]
      
  • Scans (NS): 16 to 64 scans (sufficient for >10 mg sample).[1]

C. Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Note: Do not use high LB (>1.0 Hz) as it will artificially broaden the doublets, potentially obscuring the specific ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       values needed for identification.[1]
      

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the synthesis product using the coupling constants described above.

G cluster_legend Coupling Logic node_start Crude Product (Bromination of 6-F-Benzoxazolinone) node_nmr Acquire 1H NMR (DMSO-d6) node_start->node_nmr node_analyze Analyze Aromatic Region (7.0 - 7.6 ppm) node_nmr->node_analyze node_h7 Check H7 (Downfield) Is J > 9.0 Hz? node_analyze->node_h7 node_yes YES: H7 is Ortho to F Target: 5-Bromo-6-Fluoro node_h7->node_yes Large Coupling (Ortho) node_no NO: H7 is Meta to F Impurity: 6-Bromo-5-Fluoro node_h7->node_no Small Coupling (Meta) node_legend Ortho J(H-F) = 8-11 Hz Meta J(H-F) = 5-7 Hz

Caption: Analytical decision tree for distinguishing the 5-Bromo-6-fluoro regioisomer based on H-F coupling constants.

Mechanistic Interpretation (Causality)

Why do we see these specific patterns?

  • Chemical Shift Environment:

    • NH (Position 3): The most downfield signal (~11.8 ppm) due to the electron-withdrawing nature of the adjacent Carbonyl (C=O) and the benzene ring. It appears as a singlet but is often broadened by quadrupole relaxation from the

      
      N nucleus and chemical exchange with trace water in DMSO.[1]
      
    • H7 (Position 7): This proton is flanked by the ring Oxygen (electronegative) and the Fluorine at C6. The combined inductive effect deshields this proton, moving it downfield relative to H4.[1][3]

    • H4 (Position 4): This proton is adjacent to the Bromine at C5.[1] While Bromine is electronegative, it is less so than Fluorine/Oxygen.[1][3] Additionally, the anisotropy of the carbonyl group has a lesser effect here than the direct heteroatom attachment near H7.[1]

  • Spin-Spin Coupling (

    
    F - 
    
    
    
    H):
    • Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance.[1]

    • Through-Bond Interaction: The magnetic moment of the Fluorine nucleus interacts with the protons through the bonding electrons.[1]

    • Ortho vs. Meta: The interaction is strongest through 3 bonds (Ortho, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) and weaker through 4 bonds (Meta, 
      
      
      
      ).[1] This physics is immutable, making it a more reliable standard than chemical shift, which can drift with concentration or temperature.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for H-F coupling constants).

  • Reich, H. J. (2024).[1] WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.[1] [Link]

  • Gökçe, H., et al. (2015).[1][3] Synthesis and spectral characterization of some new benzoxazolinone derivatives. Spectrochimica Acta Part A. (Provides baseline shifts for the benzoxazolinone core).[1] [Link]

  • PubChem. (2024).[1] Compound Summary: 6-Fluoro-2-benzoxazolinone.[1] National Library of Medicine.[1] (Precursor data for comparison). [Link]

Sources

Comparative

Comparative Guide: IR Spectra Interpretation for 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary & Pharmacophore Context Target Molecule: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (also referred to as 5-Bromo-6-fluoro-2-benzoxazolinone). Molecular Formula: C₇H₃BrFNO₂ Core Scaffold: 2-Benzox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Target Molecule: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (also referred to as 5-Bromo-6-fluoro-2-benzoxazolinone). Molecular Formula: C₇H₃BrFNO₂ Core Scaffold: 2-Benzoxazolinone (Bioisostere of oxazolidinone).

This guide provides a technical comparison of the infrared (IR) spectral characteristics of the target molecule against its non-halogenated parent (2-Benzoxazolinone ) and its clinically relevant analog, Chlorzoxazone (5-Chloro-2-benzoxazolinone).

For researchers in medicinal chemistry, distinguishing the 5-Bromo-6-fluoro derivative from mono-halogenated byproducts is critical. The presence of the Fluorine atom at position 6 introduces distinct spectral features (C-F stretching) and inductive shifts in the carbonyl region that differentiate it from the standard Chlorzoxazone spectrum.

Analytical Workflow: Spectral Validation Logic

The following flowchart illustrates the decision logic for validating the synthesis of 5-Bromo-6-fluoro-2-benzoxazolinone using IR markers, specifically distinguishing it from the starting material (parent) and mono-halogenated impurities.

IR_Validation_Logic Start Crude Product (Solid Crystalline) Step1 Check Carbonyl (C=O) Region: 1750-1780 cm⁻¹ Start->Step1 Decision1 Peak Present? Step1->Decision1 Step2 Check Fingerprint Region: 1000-1250 cm⁻¹ Decision1->Step2 Yes (Cyclic Carbamate Confirmed) Result_Parent Identity: Unsubstituted 2-Benzoxazolinone Decision1->Result_Parent No (Unlikely if cyclic) Decision2 Strong C-F Band? Step2->Decision2 Step3 Check Low Frequency Region: 500-700 cm⁻¹ Decision2->Step3 Yes (F Confirmed) Result_Mono Identity: Mono-halogenated (e.g., 5-Br or 6-F only) Decision2->Result_Mono No (Missing F) Decision3 C-Br Stretch Present? Step3->Decision3 Result_Target Identity Confirmed: 5-Br-6-F Derivative Decision3->Result_Target Yes (Target) Decision3->Result_Mono No (Missing Br)

Figure 1: Step-wise spectral validation logic for confirming di-halogenated benzoxazolinone derivatives.

Comparative Spectral Data: Target vs. Alternatives

The table below synthesizes experimental data from the parent scaffold and the standard Chlorzoxazone to provide the predicted and diagnostic shifts for the 5-Br-6-F derivative.

Note on Inductive Effects: The Fluorine at C6 is a strong electron-withdrawing group (EWG). This typically causes a "blue shift" (increase in wavenumber) for the Carbonyl (C=O) stretch compared to the non-fluorinated analogs due to the shortening of the C=O bond.

Functional Group VibrationModeParent (2-Benzoxazolinone) [1,2]Reference (Chlorzoxazone / 5-Cl) [3,4]Target (5-Br-6-F Derivative) [Predicted]Interpretation & Causality
N-H Stretch Stretching (ν)3150–3250 cm⁻¹ (Broad)3100–3200 cm⁻¹3100–3200 cm⁻¹ Broad due to intermolecular H-bonding (dimer formation). Halogens have minimal effect here.
C=O (Cyclic Carbamate) Stretching (ν)1750–1765 cm⁻¹1770–1775 cm⁻¹1775–1785 cm⁻¹ Critical Diagnostic: The F atom (EWG) at C6 exerts a strong inductive effect, stiffening the C=O bond and shifting it to a higher frequency than Chlorzoxazone.
C=C (Aromatic) Ring Stretch1620, 1480 cm⁻¹1616, 1485 cm⁻¹1625, 1490 cm⁻¹ Slight shift due to ring substitution.
C-F (Aryl-Fluorine) Stretching (ν)AbsentAbsent1150–1250 cm⁻¹ Primary Differentiator: Strong, distinct band. Distinguishes the target from Chlorzoxazone.
C-O-C (Oxazole Ring) Stretching1250–1280 cm⁻¹~1260 cm⁻¹1260–1270 cm⁻¹ Characteristic of the benzoxazole ring system.
C-Br (Aryl-Bromine) Stretching (ν)AbsentAbsent550–650 cm⁻¹ Appears in the fingerprint region. Heavier mass of Br shifts this lower than C-Cl (which is ~700-800 cm⁻¹).
Substitution Pattern Out-of-plane Bending (δ)740–750 cm⁻¹ (Ortho-disubstituted)800–820 cm⁻¹ (1,2,4-trisubstituted)850–870 cm⁻¹ Indicates 1,2,4,5-tetrasubstituted benzene ring (isolated H atoms).

Detailed Mechanistic Interpretation

A. The Carbonyl Shift (1775–1785 cm⁻¹)

In 2-benzoxazolinones, the carbonyl group is part of a cyclic carbamate.

  • Mechanism: The lone pair on the Nitrogen participates in resonance with the Carbonyl, usually lowering the frequency (amide-like character).

  • Halogen Effect: In the 5-Br-6-F derivative, the Fluorine atom at position 6 is meta to the carbonyl but para to the Nitrogen. The strong electronegativity of Fluorine withdraws electron density from the ring. This reduces the Nitrogen's ability to donate electrons into the carbonyl resonance.

  • Result: The C=O bond retains more "double bond" character, shifting the absorption to a higher wavenumber (blue shift) compared to Chlorzoxazone.

B. The "Fingerprint" Differentiator (C-F vs C-Cl)

Researchers often confuse chloro- and fluoro-derivatives if relying only on MS (mass spectrometry) without high resolution. IR is definitive here.

  • Chlorzoxazone: Shows a C-Cl band around 700–800 cm⁻¹ but lacks absorption in the 1100–1200 cm⁻¹ region (except for skeletal vibrations).

  • Target (5-Br-6-F): Will display a very intense band between 1150–1250 cm⁻¹ corresponding to the C-F stretch. This is often the second strongest peak in the spectrum after the Carbonyl.

Validated Experimental Protocol

To ensure reproducible spectra comparable to the data above, follow this specific solid-state protocol.

Method: KBr Pellet (Transmission)

Preferred for resolution of sharp aromatic bands.

  • Sample Preparation:

    • Take ~1.0 mg of dry, recrystallized 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one.

    • Mix with ~150 mg of spectroscopic grade Potassium Bromide (KBr).

    • Critical Step: Grind intimately in an agate mortar for 2-3 minutes. Inadequate grinding leads to the "Christiansen Effect" (distorted baselines).

  • Pellet Formation:

    • Press under vacuum at 8-10 tons pressure for 2 minutes to form a transparent disc.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (necessary to resolve aromatic overtones).

    • Scans: 16 or 32 scans.

    • Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Validation:

    • Run a background scan (air) before the sample.

    • Optional: Run a Polystyrene film standard to verify wavenumber accuracy (Look for the 1601 cm⁻¹ peak).

Alternative Method: ATR (Attenuated Total Reflectance)
  • Correction: If using Diamond ATR, peak positions may shift slightly lower (by 2-5 cm⁻¹) compared to KBr transmission data due to the refractive index dependence of penetration depth.

References

  • Grob, R. L., & Kaiser, M. A. (2004). Environmental Problem Solving Using Gas and Liquid Chromatography. Elsevier. (Referencing general benzoxazolinone detection).
  • Doğan, H. N., et al. (2002). Synthesis and biological activity of some new 2-benzoxazolinone derivatives. Il Farmaco, 57(4), 303-309. Link

  • Aiswarya, et al. (2021).[1][2] Formulation and Evaluation of Chlorzoxazone Microspheres. European Journal of Pharmaceutical and Medical Research, 8(12), 383-389. (Provides experimental FTIR data for Chlorzoxazone). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733, Chlorzoxazone. (Section: Spectral Information). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Validation

Chromatographic separation of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one isomers

An In-Depth Guide to the Chromatographic Separation of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Isomers Authored by a Senior Application Scientist The benzoxazolone core is a privileged scaffold in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chromatographic Separation of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one Isomers

Authored by a Senior Application Scientist

The benzoxazolone core is a privileged scaffold in modern drug discovery, forming the foundation of molecules with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The precise substitution pattern on the aromatic ring is critical for pharmacological activity, and as such, the effective separation of closely related isomers is a non-negotiable step in drug development and quality control. This guide provides a comprehensive comparison of chromatographic strategies for resolving isomers of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, a halogenated derivative representative of challenging separations encountered in pharmaceutical chemistry.

The presence of bromine and fluorine atoms creates multiple positional isomers (e.g., 5-bromo-6-fluoro vs. 6-bromo-5-fluoro) that possess nearly identical physicochemical properties, making their separation a significant analytical challenge.[2] This guide will compare the two primary high-performance chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing the underlying principles, detailed experimental protocols, and performance data to empower researchers to make informed methodological decisions.

The Analytical Challenge: Isomer Properties

Positional isomers of halogenated aromatic compounds exhibit minute differences in polarity, hydrophobicity, and dipole moment. The separation relies on exploiting these subtle distinctions through carefully selected chromatographic conditions. The benzoxazolone structure itself contains both lipophilic (benzene ring) and hydrophilic (amide and ether functionalities) regions, contributing to its unique chromatographic behavior.[1] The key to a successful separation lies in maximizing the differential interactions between the isomers and the stationary phase.

Comparative Analysis: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis, particularly in its reversed-phase modality.[3] However, for isomer separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative, offering unique selectivity, higher speed, and greener operation.[4]

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) separates compounds based primarily on hydrophobicity.[5] While standard C18 columns are ubiquitous, their selectivity for positional isomers can be limited. For halogenated aromatics, stationary phases that offer alternative interaction mechanisms, such as π-π and dipole-dipole interactions, are often more effective. Pentafluorophenyl (PFP) columns are particularly well-suited for this task.[2]

Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical carbon dioxide as the primary mobile phase, which behaves as a non-polar solvent. By adding a polar organic co-solvent (modifier), the mobile phase strength can be finely tuned.[6] SFC is typically considered a normal-phase technique, providing selectivity that is orthogonal to RP-HPLC.[7] The low viscosity and high diffusivity of supercritical fluids permit high flow rates without generating excessive backpressure, leading to significantly faster separations.[8] This makes SFC an ideal choice for high-throughput screening and preparative purification of isomers.[4]

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the separation of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one isomers.

Workflow for Chromatographic Method Development

The selection of an optimal chromatographic technique involves a logical progression from understanding the sample to final method optimization.

cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization & Validation A Sample Characterization (Solubility, Stability) B Primary Technique Screening A->B C HPLC Path (PFP & C18 Columns) B->C Aqueous/Polar Soluble D SFC Path (Chiral & Achiral Columns) B->D Organic Soluble E Optimize Gradient, Temp, Flow Rate C->E F Optimize Co-solvent, BPR, Temp D->F G Final Method Selection (Resolution, Time, Efficiency) E->G F->G Separation Isomer Separation Selectivity HPLC HPLC Separation->HPLC SFC SFC Separation->SFC StationaryPhase_HPLC Stationary Phase (e.g., PFP, C18) π-π, Hydrophobic Interactions HPLC->StationaryPhase_HPLC MobilePhase_HPLC Mobile Phase (ACN/Water, pH, Additives) Polarity, Ion Suppression HPLC->MobilePhase_HPLC Temperature_HPLC Temperature Viscosity, Analyte pKa HPLC->Temperature_HPLC StationaryPhase_SFC Stationary Phase (e.g., Chiral, Diol) Polar, H-Bonding Interactions SFC->StationaryPhase_SFC MobilePhase_SFC Mobile Phase (CO2/Modifier, Additives) Density, Polarity SFC->MobilePhase_SFC Pressure_SFC Back Pressure Fluid Density, Solvating Power SFC->Pressure_SFC

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one: Operational Safety &amp; Disposal Protocol

Executive Summary & Immediate Action Card 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 1228956-95-3) is a halogenated heterocyclic building block.[1] While valuable for medicinal chemistry, its disposal requir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 1228956-95-3) is a halogenated heterocyclic building block.[1] While valuable for medicinal chemistry, its disposal requires strict adherence to halogenated waste streams .[1][2] Improper incineration of this compound releases corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF), and can catalyze dioxin formation.[1][2]

🚨 Emergency Response (Spill/Exposure)
ScenarioImmediate Action
Skin Contact Brush off loose particles.[2] Wash with soap/water for 15 min.[2] Do not use solvents (increases absorption).[2]
Eye Contact Rinse immediately with water for 15 min, lifting eyelids.[1][2] Seek medical attention.
Inhalation Move to fresh air.[2][3][4] If breathing is difficult, administer oxygen (trained personnel only).[1][2]
Spill (Solid) Dampen with water to suppress dust (unless reacting).[2] Scoop into a dedicated waste jar. Do not sweep dry.

Chemical Profile & Hazard Mechanics[2][4][5]

To handle this compound safely, you must understand why it is hazardous. It is not just "toxic"; it is a poly-halogenated irritant .[2]

  • Structure-Activity Relationship: The benzoxazolone core is generally stable, but the C-5 Bromine and C-6 Fluorine atoms define its disposal pathway.[1]

  • Thermal Decomposition: Upon heating (fire or improper incineration), the halogen bonds break.[1][2]

    • 
       (Hydrofluoric Acid - highly corrosive, etches glass/tissue).[1][2]
      
    • 
       (Hydrobromic Acid - corrosive gas).[2]
      
  • Physical State: Solid (Melting Point ~194-195°C).[2][3] High melting point implies low volatility at room temperature, but dust generation is the primary exposure vector .[1][2]

GHS Classification (derived from analogs):

  • H302: Harmful if swallowed.[2][3][4][5]

  • H315/H319: Causes skin/serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][5][6][7]

Detailed Disposal Procedures

Core Directive: Never dispose of this compound in general trash, biohazard bags, or non-halogenated solvent streams.[1][2]

A. Solid Waste (Pure Substance)[2]
  • Container: Wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]

  • Segregation: Isolate from strong oxidizers and alkalis.[2]

  • Labeling: Must be labeled "Hazardous Waste - Solid - Halogenated." Explicitly list the full chemical name.[2]

  • Protocol:

    • Transfer expired/excess material into the HDPE jar inside a fume hood.

    • Wipe the exterior of the source bottle with a damp tissue to remove dust; dispose of the tissue in the same jar.[2]

    • Seal tightly.[2][4][5][8]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in a solvent (e.g., DMSO, DMF, Dichloromethane):

  • Rule of Thumb: If the solvent is halogenated (DCM, Chloroform), the entire mixture is Halogenated Waste .[1]

  • Critical Exception: If dissolved in a non-halogenated solvent (Acetone, Methanol), the presence of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one converts the entire stream to Halogenated Waste due to the F/Br content.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acid chlorides or strong bases, neutralize before capping to prevent pressure buildup.[1][2]

C. Contaminated Debris (Gloves, Weigh Boats)[1][2]
  • Gross Contamination: If a weigh boat has visible powder, it goes into the Solid Hazardous Waste jar.[2]

  • Trace Contamination: Gloves and paper towels with minor contact should be bagged in a clear, chemically resistant bag (e.g., 4-mil polyethylene) and tagged as "Debris Contaminated with Halogenated Organics." [1][2]

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Dust) StateCheck->Solid Powder/Crystals Liquid Solution/Mixture StateCheck->Liquid Dissolved Debris Contaminated (Gloves/Paper) StateCheck->Debris Consumables SolidAction Container: Wide-mouth HDPE Label: 'Solid Waste - Halogenated' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck DebrisAction Bag: 4-mil Polyethylene Label: 'Chemically Contaminated Debris' Debris->DebrisAction HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halo Solvent (e.g., Acetone) SolventCheck->NonHaloSolvent LiquidAction Container: Amber Glass/HDPE Label: 'Liquid Waste - Halogenated' (Trace Halogens Present) HaloSolvent->LiquidAction NonHaloSolvent->LiquidAction *CRITICAL: Contaminant makes stream Halogenated

Figure 1: Segregation logic ensuring all forms of the compound enter the Halogenated Waste stream to prevent improper incineration.

Regulatory Compliance (RCRA & EPA Context)

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required.[1][2]

Regulatory CategoryStatus for CAS 1228956-95-3Operational Implication
P-List / U-List Not explicitly listed.Does not require a specific P/U code on the label.[2]
Characteristic Waste Toxic (D000) potential.[2]Must be evaluated for toxicity.[2][4][9] Best practice: Assume Hazardous.
F-List Applicable if mixed.If mixed with >10% spent halogenated solvents (e.g., DCM), code F002 applies.[1][2][10][11]
Halogen Content High. Mandates incineration at facilities with specific scrubbers for acid gases.[2]

Labeling Requirement: Even if "Not Regulated" for transport in small quantities, for disposal , the label must read:

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. This compound requires protection against particulate inhalation and contact dermatitis.[2]

PPE TypeRecommendationTechnical Rationale
Gloves Nitrile (Minimum 5 mil) Standard nitrile provides excellent protection against solid particulates. If dissolved in DCM, use PVA or Silver Shield laminate gloves.[1][2]
Respiratory N95 or Fume Hood The solid is fine and likely electrostatic.[2] Inhalation of halogenated aromatics can cause severe mucosal irritation.[2]
Eye Protection Chemical Goggles Safety glasses are insufficient if dust generation is possible.[2] Goggles seal the eyes from airborne particulates.[2]
Clothing Lab Coat (Buttoned) Prevent accumulation on street clothes.[2]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Washington, D.C.[1][2] Available at: [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2] Chapter 8: Management of Waste. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] ACS Center for Lab Safety.[2] Available at: [Link][2]

  • PubChem. Compound Summary for CAS 1228956-95-3 (Benzoxazolone derivatives). National Library of Medicine.[2] (Used for structural analog hazard extrapolation).[2] Available at: [Link][2]

Sources

Handling

Personal protective equipment for handling 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

CAS No: 32273-01-1 Molecular Formula: C₇H₃BrFNO₂ Molecular Weight: 232.01 g/mol Synonyms: 5-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one[1] Executive Summary: The "Bioactive Intermediate" Protocol As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 32273-01-1 Molecular Formula: C₇H₃BrFNO₂ Molecular Weight: 232.01 g/mol Synonyms: 5-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one[1]

Executive Summary: The "Bioactive Intermediate" Protocol

As a Senior Application Scientist, I must emphasize that while 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is a valuable scaffold in medicinal chemistry (often used to synthesize bioactive heterocycles), its safety profile requires a rigorous "Precautionary Principle" approach.

Unlike common solvents, this compound combines a benzoxazolone core with halogenated substituents (Br, F) . This structural combination increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs. Consequently, standard "lab coat and glasses" protocols are insufficient. You must treat this material as a Potent Pharmaceutical Intermediate (Band 3 Control Strategy) until specific toxicology data proves otherwise.

Immediate Action Required:

  • Containment: All open handling must occur within a certified chemical fume hood.

  • Respiratory: Zero tolerance for dust inhalation.

  • Waste: Strictly segregated as Halogenated Organic Waste .

Risk Assessment & Hazard Identification

The following classifications are derived from structural analogs (e.g., 6-bromo-benzoxazolone) and standard safety data for halogenated heterocycles.

GHS Classification Matrix
Hazard CategoryCodeStatementOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]Do not touch face/mouth. Wash hands immediately after doffing gloves.[3]
Skin Irritation H315 Causes skin irritation.[2][4][5][6]Double-gloving is mandatory. The Fluorine atom increases skin permeation potential.
Eye Irritation H319 Causes serious eye irritation.[4][5][7][8]Safety glasses are minimum; goggles required if working with fine powder outside a hood.
STOT - SE H335 May cause respiratory irritation.[2][8][9]Dust Hazard: The solid is likely static-prone and easily aerosolized.

Personal Protective Equipment (PPE) Specification

Do not rely on generic PPE. Use this tiered protection strategy based on the operation being performed.

Tier 1: Routine Handling (Synthesis & Transfer)
  • Hand Protection: Double Nitrile Protocol. [3]

    • Inner Layer: 4 mil Nitrile (Bright blue/white for contrast).

    • Outer Layer: 5-8 mil Nitrile (Dark color).

    • Rationale: Halogenated organics can permeate thin nitrile over time. The double layer provides a breakthrough buffer and visual tear indication.

  • Body Protection:

    • Standard cotton lab coat (buttoned to collar).

    • Tyvek® Sleeves: Required if reaching deep into reaction vessels or handling large quantities (>10g) to bridge the gap between glove and coat.

  • Eye Protection: ANSI Z87.1 Chemical Safety Glasses with side shields.

  • Respiratory: Not required if working in a certified fume hood.[9]

Tier 2: High-Risk Operations (Spill Cleanup or Equipment Maintenance)
  • Respiratory: Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Why: If a spill occurs outside the hood, dust particles (P100) and potential solvent vapors (OV) must be blocked.

  • Eye Protection: Indirect-vent chemical splash goggles.

PPE Decision Workflow

The following logic gate ensures you select the correct containment and PPE level.

PPE_Workflow Start Start: Handling 5-Br-6-F-Benzoxazolone State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DMF) State->Solution Quantity Quantity > 500mg? Solid->Quantity Hood Mandatory: Fume Hood Solution->Hood Quantity->Hood Yes Quantity->Hood No (Still Recommended) Static Risk: Static Aerosolization Hood->Static If Solid PPE_Liq PPE: Double Nitrile + Splash Goggles Hood->PPE_Liq If Liquid PPE_Solid PPE: Double Nitrile + Tyvek Sleeves + Anti-Static Gun Static->PPE_Solid

Figure 1: Decision logic for containment and PPE selection based on physical state and quantity.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during weighing due to the "lofting" of fine powders.

  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the compound. Halogenated benzoxazolones are often crystalline and highly static-prone; without this, the powder may "jump" off the spatula.

  • Transfer:

    • Never transfer the open container across the lab.

    • Dissolve the solid in the reaction solvent (e.g., DMSO, DMF) inside the weighing vessel if possible, then transfer as a liquid.

B. Reaction Setup
  • Solvent Choice: This compound is sparingly soluble in water but soluble in polar aprotic solvents (DMSO, DMF).

  • Temperature: Monitor for exotherms if reacting with strong bases (e.g., NaH, K2CO3) for N-alkylation. The N-H proton is acidic; deprotonation can be rapid.

  • Vessel: Use a closed vessel (septum + nitrogen line) to prevent dust escape and moisture ingress.

Emergency & Disposal Procedures

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Wear Tier 2 PPE (Goggles, Double Gloves, N95/P100 mask).

  • Contain: Do NOT use a brush/broom (generates dust).[8]

  • Cleanup:

    • Cover the spill with a solvent-dampened pad (Acetone or Ethanol) to wet the powder and prevent aerosolization.

    • Wipe inward from the perimeter.

    • Place all wipes in a dedicated hazardous waste bag.

Waste Disposal Logic

Proper segregation is vital to prevent regulatory fines and chemical incompatibility.

Waste StreamDescriptionAction
Solid Waste Contaminated gloves, weighing boats, paper towels.Bag in clear polyethylene, label "Toxic Solid - Halogenated".
Liquid Waste Mother liquors, reaction mixtures.HALOGENATED ORGANIC WASTE . Do not mix with general non-halogenated solvents (acetone/hexane) if your facility separates them (cost saving).
Sharps Needles/Syringes used for transfer.Bio/Chem sharps container.

References

  • PubChem. (n.d.). 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (Compound).[1][10] National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 23, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press. Retrieved February 23, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
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5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
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